Cythioate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-dimethoxyphosphinothioyloxybenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12NO5PS2/c1-12-15(16,13-2)14-7-3-5-8(6-4-7)17(9,10)11/h3-6H,1-2H3,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSBSDQUZDZXGFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=S)(OC)OC1=CC=C(C=C1)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12NO5PS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8041828 | |
| Record name | Cythioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8041828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115-93-5 | |
| Record name | Cythioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=115-93-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cythioate [BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000115935 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cythioate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11392 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | CYTHIOATE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=310287 | |
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| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phosphorothioic acid, O-[4-(aminosulfonyl)phenyl] O,O-dimethyl ester | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cythioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8041828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | O,O-dimethyl O-(4-sulphamoylphenyl) thiophosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.742 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CYTHIOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3OOH7Q4333 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
In-Depth Technical Guide: The Neurotoxic Mechanism of Cythioate on Insect Neurons
For Researchers, Scientists, and Drug Development Professionals
Core Mechanism of Action: Acetylcholinesterase Inhibition
Cythioate, an organothiophosphate insecticide, exerts its primary neurotoxic effect through the inhibition of the enzyme acetylcholinesterase (AChE).[1] AChE is a critical component of the cholinergic nervous system in both insects and vertebrates, responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetic acid. This enzymatic degradation terminates the nerve signal at the cholinergic synapse.
The mechanism of inhibition by organophosphates like this compound involves the phosphorylation of a serine residue within the active site of the AChE enzyme. This process forms a stable, phosphorylated enzyme that is functionally inactive. The inactivation of AChE leads to an accumulation of acetylcholine in the synaptic cleft. This excess acetylcholine continuously stimulates nicotinic and muscarinic acetylcholine receptors (nAChRs and mAChRs) on the postsynaptic neuron, resulting in a state of hyperexcitation. In insects, this manifests as tremors, paralysis, and ultimately, death.
Some organothiophosphates require metabolic activation, typically the conversion of the thione (P=S) group to an oxon (P=O) group, to become potent AChE inhibitors. This bioactivation is carried out by cytochrome P450 enzymes within the insect.
Signaling Pathway of Acetylcholinesterase Inhibition
The following diagram illustrates the signaling pathway at a cholinergic synapse and the disruptive action of an organophosphate inhibitor like this compound.
References
An In-depth Technical Guide to Organothiophosphate Insecticides for Veterinary Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Organothiophosphate (OTP) insecticides represent a critical class of compounds in veterinary medicine, utilized for the control of a wide array of ectoparasites and endoparasites in livestock, companion animals, and poultry.[1][2][3] Despite their efficacy, their application necessitates a thorough understanding of their mechanism of action, toxicology, and metabolic pathways to ensure the safety of the target animals and to mitigate environmental concerns. This guide provides a comprehensive overview of OTPs, focusing on the technical details pertinent to veterinary research and drug development. It covers their core mechanism of action, summarizes key toxicological data, outlines experimental protocols for their analysis, and visualizes the critical biochemical pathways they influence.
Core Mechanism of Action: Acetylcholinesterase Inhibition
The primary mechanism of toxicity for organothiophosphate insecticides is the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system of both insects and mammals.[4][5][6][7]
-
Activation: Many OTPs are thions (P=S), which are relatively weak AChE inhibitors. They undergo metabolic activation, primarily in the liver by microsomal oxidation enzymes, to their highly toxic oxon (P=O) analogs.[4][8] This conversion is a key step in their toxic action.
-
Inhibition: The active oxon form phosphorylates a serine hydroxyl group within the active site of AChE.[8][9] This binding is initially reversible but can become irreversible through a process called "aging."
-
Consequence: The inhibition of AChE leads to the accumulation of the neurotransmitter acetylcholine (ACh) at cholinergic synapses and neuromuscular junctions.[4][9][10] This accumulation results in the overstimulation of muscarinic (mAChR) and nicotinic (nAChR) receptors, leading to a state of cholinergic crisis characterized by a range of clinical signs.[9][11]
The resulting overstimulation of the nervous system is what ultimately leads to the death of the target parasite.[9] However, this non-selective action also accounts for the potential toxicity in host animals.[7]
Signaling Pathway of AChE Inhibition
The following diagram illustrates the biochemical cascade initiated by organothiophosphate exposure.
Common Organothiophosphates in Veterinary Use
A variety of OTPs are formulated for veterinary applications, including topical treatments, ear tags, dips, and sprays.[12] Their use is dependent on the target species, parasite, and regional regulations.
| Compound | Common Veterinary Applications | Target Parasites |
| Chlorpyrifos | Ear tags, sprays | Ticks, flies, lice[2][12] |
| Coumaphos | Dips, dusts, sprays | Ticks, mites, lice, fly larvae[2][12] |
| Diazinon | Ear tags, sprays, dips | Scab mites, lice, fly larvae[2][12] |
| Dichlorvos | Impregnated collars, sprays | Fleas, flies, anthelmintic uses[1][2] |
| Fenthion | Pour-on, spot-on | Fleas, flies, lice, larvae[2] |
| Malathion | Sprays, dusts | Lice, mites, ectoparasites[2] |
| Phosmet | Sprays, dips | Ticks, lice, mites[1][2] |
| Trichlorfon | Systemic insecticide, anthelmintic | Cattle grubs, various worms[1][11] |
Toxicology and Safety Profile
The toxicity of OTPs varies significantly between compounds and animal species.[11][13] Factors such as the rate of absorption, metabolic activation, and detoxification influence the overall risk.[4][7]
Quantitative Toxicity Data
The following table summarizes acute toxicity data for several common OTPs in various animal models. This data is critical for risk assessment in drug development.
| Insecticide | Animal | Oral LD₅₀ (mg/kg) | Dermal LD₅₀ (mg/kg) | Minimum Toxic Dose (mg/kg) |
| Parathion | Rat | 3 | 8[4] | - |
| Calf | - | - | 0.25–0.5[11] | |
| Dog | 23–35[11] | - | - | |
| Cat | 15[11] | - | - | |
| Dichlorvos | Rat | 25[11] | 59[11] | - |
| Calf | - | - | 10[11] | |
| Horse/Sheep | - | - | 25[11] | |
| Phosmet | Rat | 147[11] | >3,160[11] | - |
| Cattle/Calf | - | - | 25[11] | |
| Ronnel | Rat | 1,250[11] | 2,000[11] | - |
| Cattle | - | - | 132[11] | |
| Sheep | - | - | 400[11] | |
| Trichlorfon | Rat | 630[11] | >2,100[11] | - |
| Calf | - | - | 8.8[11] |
LD₅₀ (Lethal Dose, 50%) is the dose required to kill half the members of a tested population.
Clinical Signs of Toxicity
Exposure to toxic levels of OTPs can induce a predictable set of clinical signs resulting from cholinergic overstimulation.[14] These are often categorized by their effects on muscarinic, nicotinic, and central nervous system receptors.
-
Muscarinic Signs (SLUDGE): Hypersalivation, lacrimation, urination, defecation, gastrointestinal distress, and emesis.[3] Bronchoconstriction and miosis (pinpoint pupils) are also common.[11][14]
-
Nicotinic Signs: Muscle fasciculations (tremors) and weakness, which can progress to paralysis, including paralysis of the respiratory muscles.[7][11]
-
Central Nervous System (CNS) Signs: Nervousness, ataxia, apprehension, and seizures.[11]
The onset of these signs typically occurs within minutes to hours of exposure but can be delayed in some cases.[11][14]
Experimental Protocols for Veterinary Research
Analyzing OTPs and their effects requires robust and validated experimental methods. Below are outlines for key experimental procedures relevant to veterinary research.
Protocol: Quantification of OTP Residues in Animal Tissues
This protocol outlines a general method for determining OTP concentrations in tissues like liver, muscle, or fat, often employing gas chromatography (GC) or high-performance liquid chromatography (HPLC).
Objective: To extract and quantify OTP residues from animal tissue samples.
Methodology:
-
Sample Homogenization: Weigh a representative portion of the tissue sample (e.g., 5-10 grams). Homogenize the tissue with a suitable solvent, such as acetonitrile, to create a uniform mixture.
-
Solvent Extraction: Perform a liquid-liquid extraction. Add the homogenate to a separatory funnel with an immiscible solvent like n-hexane and a saline solution to partition the lipophilic OTPs into the organic phase.[15]
-
Cleanup (Solid-Phase Extraction - SPE): Pass the organic extract through an SPE cartridge (e.g., C18 or silica) to remove interfering lipids and other matrix components.[15][16] Elute the OTPs from the cartridge with a solvent like ethyl acetate.
-
Concentration: Evaporate the eluate to near dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, precise volume of an appropriate solvent (e.g., hexane) for analysis.[15]
-
Chromatographic Analysis: Inject the prepared sample into a Gas Chromatograph (GC) equipped with a nitrogen-phosphorus detector (NPD) or a mass spectrometer (MS) for sensitive and selective detection.[16] Alternatively, HPLC with a diode-array detector (DAD) can be used.[15]
-
Quantification: Compare the peak areas of the analytes in the sample to those of a calibration curve prepared from certified reference standards. Use an internal standard (e.g., parathion-ethyl) to correct for variations in extraction efficiency and injection volume.[16]
Protocol: In Vitro AChE Inhibition Assay
This assay is used to determine the potency of an OTP or its metabolite in inhibiting AChE activity.
Objective: To measure the concentration of an OTP required to inhibit 50% of AChE activity (IC₅₀).
Methodology:
-
Reagent Preparation: Prepare a source of AChE (e.g., from bovine erythrocytes or recombinant sources), the substrate acetylthiocholine (ATCh), and Ellman's reagent (DTNB), which produces a colored product upon reaction with thiocholine.
-
Incubation: In a 96-well microplate, add the AChE enzyme solution to wells containing serial dilutions of the test OTP compound. Include control wells with no inhibitor. Incubate for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the substrate (ATCh) and DTNB to all wells to start the enzymatic reaction.
-
Kinetic Measurement: Immediately begin measuring the change in absorbance at 412 nm over time using a microplate reader. The rate of color change is directly proportional to the AChE activity.
-
Data Analysis: Calculate the percentage of AChE inhibition for each OTP concentration relative to the uninhibited control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Experimental Workflow Visualization
The following diagram outlines a typical workflow for an in vivo toxicity study in a veterinary research setting.
Conclusion
Organothiophosphate insecticides remain valuable tools in veterinary medicine for parasite control. However, their potential for toxicity necessitates careful study and risk management. For researchers and drug development professionals, a deep understanding of their mechanism of action, species-specific toxicology, and the application of precise analytical methods is paramount. The information, tables, and protocols provided in this guide serve as a foundational resource for conducting effective and responsible research in this critical area of veterinary science.
References
- 1. researchgate.net [researchgate.net]
- 2. parasitipedia.net [parasitipedia.net]
- 3. vetlexicon.com [vetlexicon.com]
- 4. cabq.gov [cabq.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mechanisms of Organophosphate Toxicity and the Role of Acetylcholinesterase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. epa.gov [epa.gov]
- 8. Mechanisms of Neurotoxicity of Organophosphate Pesticides and Their Relation to Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. vetlexicon.com [vetlexicon.com]
- 11. Organophosphate Toxicosis in Animals - Toxicology - MSD Veterinary Manual [msdvetmanual.com]
- 12. Ectoparasiticides Used in Large Animals - Pharmacology - Merck Veterinary Manual [merckvetmanual.com]
- 13. Insecticide Poisoning - Special Pet Topics - Merck Veterinary Manual [merckvetmanual.com]
- 14. Organophosphate Toxicity | Cornell Wildlife Health Lab [cwhl.vet.cornell.edu]
- 15. researchgate.net [researchgate.net]
- 16. aminer.org [aminer.org]
An In-depth Technical Guide to the Discovery and Synthesis of Cythioate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cythioate, an organothiophosphate insecticide, has been utilized in veterinary medicine for the control of ectoparasites, primarily fleas, in companion animals. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activity of this compound. It details the chemical synthesis pathway, presents key quantitative data on its efficacy and toxicity in a structured format, and outlines the experimental protocols for its synthesis and evaluation. Furthermore, this guide includes visualizations of the synthesis pathway and its mechanism of action to facilitate a deeper understanding for researchers and professionals in drug development.
Introduction
This compound, with the chemical name O,O-dimethyl O-p-sulfamoylphenyl phosphorothioate, is a systemic insecticide and anthelmintic.[1][2] It belongs to the organophosphate class of compounds and exerts its parasiticidal effects through the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system of insects.[3] Marketed under trade names such as Proban and Cyflee, this compound has been formulated for oral administration in cats and dogs for the treatment of flea infestations.[1][4] This document serves as a technical resource, consolidating available scientific information on the discovery, synthesis, and biological profile of this compound.
Discovery and Development
The development of this compound emerged from the broader research into organophosphate compounds as insecticides following World War II. The core structure, an O,O-dimethyl phosphorothioate moiety, is common to many insecticides of this class. The specific discovery timeline and initial synthesis of this compound are not extensively detailed in publicly available literature, suggesting its development likely occurred within the context of industrial research and development programs focused on creating effective and orally bioavailable ectoparasiticides for veterinary use.
Synthesis Pathway
The synthesis of this compound involves a multi-step process culminating in the formation of the final phosphorothioate ester. The key steps involve the synthesis of the precursors, O,O-dimethyl phosphorochloridothioate and p-hydroxybenzenesulfonamide, followed by their condensation.
Synthesis of Precursors
3.1.1. O,O-Dimethyl Phosphorochloridothioate:
A common method for the preparation of O,O-dimethyl phosphorochloridothioate begins with phosphorus trichloride (PCl₃). The process involves the thiophosphorylation of methanol. A patented method describes reacting sulfur with PCl₃ to form thiophosphoryl chloride (PSCl₃). This intermediate is then reacted with methanol to yield O-methyl phosphorodichloridothioate, which upon further reaction with a methoxide source, such as methyl lye, produces O,O-dimethyl phosphorochloridothioate.[5]
3.1.2. p-Hydroxybenzenesulfonamide:
The synthesis of p-hydroxybenzenesulfonamide can be achieved through the sulfonation of phenol. This process typically involves reacting phenol with a sulfonating agent, such as chlorosulfonic acid, followed by amination of the resulting p-phenolsulfonyl chloride with ammonia.
Final Condensation Step
The final step in the synthesis of this compound is the condensation of O,O-dimethyl phosphorochloridothioate with p-hydroxybenzenesulfonamide. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid formed during the reaction. The base, often an amine such as triethylamine or pyridine, acts as a scavenger for the HCl, driving the reaction to completion. The reaction is generally performed in an inert solvent.
Quantitative Data
Physicochemical Properties
| Property | Value | Reference |
| Chemical Formula | C₈H₁₂NO₅PS₂ | [4] |
| Molar Mass | 297.28 g/mol | [4] |
| Melting Point | 71 °C | [4] |
| CAS Number | 115-93-5 | [1] |
Toxicological Data
| Test | Species | Route | Value | Reference |
| Acute LD₅₀ | Rat | Oral | 160 mg/kg | |
| Acute LD₅₀ | Dog | Oral | >2000 mg/kg | [6] |
| Acute LD₅₀ | Rabbit | Dermal | >2000 mg/kg |
Note: The oral LD₅₀ for dogs is based on a spot-on solution and may not reflect the toxicity of the pure compound.
Efficacy Data
A study on the efficacy of this compound against the cat flea, Ctenocephalides felis, on cats demonstrated differential activity between male and female fleas.
| Treatment Group | Dosage | Efficacy vs. Female Fleas | Efficacy vs. Male Fleas | Total Population Control | Reference |
| This compound | 3.6 mg/kg (orally, twice) | 82.8% | 33.4% | 61.7% - 67.6% | [7] |
Another field trial investigating the efficacy of this compound against Ctenocephalides spp. in dogs and cats at a dose rate of 3 mg/kg showed a reduction in the flea population of heavily infected greyhounds.[8]
Mechanism of Action
As an organophosphate, this compound's primary mechanism of action is the inhibition of acetylcholinesterase (AChE).[3] AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) in the synaptic cleft. By inhibiting AChE, this compound causes an accumulation of ACh, leading to persistent stimulation of cholinergic receptors. This results in hyperexcitation of the central nervous system of the parasite, causing paralysis and death.
The phosphorus atom of this compound is electrophilic and reacts with the serine hydroxyl group in the active site of AChE, forming a stable, phosphorylated enzyme that is slow to hydrolyze. This effectively inactivates the enzyme.
References
- 1. This compound | C8H12NO5PS2 | CID 8293 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikiwand [wikiwand.com]
- 3. targetmol.cn [targetmol.cn]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. US10669295B2 - Process for preparation of O,O-dimethyl phosphoramidothioate and N-(methoxy-methylsulfanylphosphoryl) acetamide - Google Patents [patents.google.com]
- 6. northamerica.covetrus.com [northamerica.covetrus.com]
- 7. Differential activity of this compound against female and male Ctenocephalides felis on cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficacy Of this compound Against Fleas On Dogs And Cats [agris.fao.org]
In Vivo Pharmacokinetics of Cythioate in Animal Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cythioate is an organothiophosphate insecticide that has been utilized in veterinary medicine, primarily for the control of fleas in cats and dogs.[1] As a member of the organophosphate class of compounds, its mechanism of action involves the inhibition of acetylcholinesterase (AChE), an enzyme crucial for the proper functioning of the nervous system in both insects and mammals.[2][3][4][5][6] This inhibition leads to an accumulation of the neurotransmitter acetylcholine, resulting in overstimulation of cholinergic receptors and subsequent neurotoxic effects in susceptible parasites.[2][7]
Despite its use in veterinary applications, publicly available in vivo pharmacokinetic data for this compound is notably scarce. This technical guide aims to consolidate the existing information on this compound in animal models, provide detailed experimental protocols from the available literature, and offer a comparative perspective by examining the pharmacokinetics of other relevant organophosphate insecticides. This guide also visualizes key experimental workflows and the compound's mechanism of action to aid researchers in understanding its biological activity and to highlight areas where further investigation is critically needed.
Experimental Protocols
Detailed pharmacokinetic studies outlining the absorption, distribution, metabolism, and excretion (ADME) of this compound are limited. However, a key study investigating its efficacy against the cat flea, Ctenocephalides felis, provides valuable insight into a relevant experimental protocol for oral administration in a feline model.
Efficacy Study of Orally Administered this compound in Cats[9]
-
Animal Model: Eighteen domestic cats were utilized for the study.
-
Acclimation and Housing: Details on the acclimation period and specific housing conditions were not provided in the abstract.
-
Experimental Design: The cats were allocated into a control group and two treatment groups.
-
Flea Infestation: Prior to treatment, cats were infested with a specific number and ratio of male and female cat fleas.
-
Drug Administration:
-
Formulation: The formulation of this compound (e.g., tablet, solution) was not specified.
-
Dose: 3.6 mg/kg of body weight.
-
Route of Administration: Oral.
-
Dosing Regimen: Once daily on day 0 and day 3.
-
-
Sample Collection and Analysis (Efficacy Assessment):
-
On day 5, all remaining fleas were physically removed from the cats.
-
The collected fleas were sexed and counted to determine the efficacy of the treatment against male and female fleas.
-
-
Efficacy Endpoints:
-
Percent reduction in female and male flea counts compared to the control group.
-
Post-treatment female-to-male flea ratio.
-
Total population control efficacy.
-
Data Presentation
Table 1: Dosage and Efficacy of Oral this compound in a Feline Model [8]
| Parameter | Value |
| Animal Model | Domestic Cat (Felis catus) |
| Target Parasite | Cat Flea (Ctenocephalides felis) |
| Route of Administration | Oral |
| Dosage | 3.6 mg/kg body weight |
| Dosing Frequency | Once daily on Day 0 and Day 3 |
| Efficacy (Female Fleas) | 82.8% reduction |
| Efficacy (Male Fleas) | 33.4% reduction |
| Total Efficacy | 61.7% - 67.6% reduction |
Comparative Pharmacokinetics of Other Organophosphate Insecticides
To provide a broader context for researchers, the following table summarizes general pharmacokinetic information for two other organophosphate insecticides, fenthion and chlorpyrifos, which have been used in various animal species. It is crucial to note that these values are not directly transferable to this compound and are presented for illustrative purposes only.
Table 2: General Pharmacokinetic Properties of Fenthion and Chlorpyrifos in Animal Models
| Compound | Animal Model | Route of Administration | Key Pharmacokinetic Observations |
| Fenthion | Cattle | Topical | Absorbed through the skin; distributed to body fat and later released for metabolism. Excreted in urine and feces over approximately 3 days. Detected in the fat of steers 3 days post-application and in the milk of cows.[3][9] |
| Dogs | Dermal | Readily absorbed through the skin.[5] | |
| Chlorpyrifos | Cattle | Topical (Spray) | Detected in milk for 4 days following treatment.[4][6] |
| Rats | Oral | Rapidly absorbed, metabolized, and excreted, primarily via urine (90%) and feces (10%).[10] | |
| Dogs | Oral (in diet) | Plasma cholinesterase was observed to be maximally inhibited within 8 hours of exposure, with recovery within 24 hours.[10] |
Signaling Pathway: Mechanism of Action
The primary mechanism of action for this compound, like other organophosphate insecticides, is the inhibition of the enzyme acetylcholinesterase (AChE).[2][3][4][5][6] AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetic acid, a process that terminates the nerve signal at cholinergic synapses.[2][7]
By inhibiting AChE, organophosphates cause an accumulation of ACh in the synaptic cleft. This leads to persistent stimulation of muscarinic and nicotinic acetylcholine receptors, resulting in a state of hyperexcitation of the nervous system, which is ultimately lethal to the parasite.[2][7]
Conclusion
This technical guide consolidates the limited available information on the in vivo pharmacokinetics of this compound in animal models. While a study in cats provides a clear protocol for oral administration and efficacy assessment, there is a significant lack of quantitative data regarding its absorption, distribution, metabolism, and excretion. The provided comparative data for other organophosphates, fenthion and chlorpyrifos, offer a general understanding of how this class of compounds behaves in vivo, but these are not direct substitutes for this compound-specific data.
The mechanism of action through acetylcholinesterase inhibition is well-established for organophosphates. The diagrams provided herein offer a visual representation of a known experimental workflow and this signaling pathway.
For researchers, scientists, and drug development professionals, the clear gap in the pharmacokinetic profile of this compound presents an opportunity for further research. Such studies would be invaluable for optimizing dosing regimens, understanding potential toxicities, and ensuring the safe and effective use of this compound in veterinary medicine. Future research should focus on conducting comprehensive pharmacokinetic studies in relevant animal models, such as cats and dogs, to determine key parameters like bioavailability, half-life, and clearance.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. parasitipedia.net [parasitipedia.net]
- 4. parasitipedia.net [parasitipedia.net]
- 5. parasitipedia.net [parasitipedia.net]
- 6. parasitipedia.net [parasitipedia.net]
- 7. youtube.com [youtube.com]
- 8. Differential activity of this compound against female and male Ctenocephalides felis on cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. EXTOXNET PIP - FENTHION [extoxnet.orst.edu]
- 10. 232. Chlorpyrifos (WHO Pesticide Residues Series 2) [inchem.org]
Core Concepts: Organothiophosphate Insecticides and Their Mode of Action
Organothiophosphates are a major class of organophosphate insecticides. Their primary mechanism of toxicity involves the inhibition of the enzyme acetylcholinesterase (AChE) in the nervous system. AChE is crucial for breaking down the neurotransmitter acetylcholine, which plays a vital role in nerve impulse transmission.
Signaling Pathway of Acetylcholinesterase Inhibition
The following diagram illustrates the mechanism of AChE inhibition by organothiophosphate insecticides.
In a normal functioning synapse, acetylcholine is released, binds to its receptor on the postsynaptic neuron to transmit a signal, and is then broken down by AChE. Organothiophosphates bind to and inactivate AChE, leading to an accumulation of acetylcholine in the synaptic cleft. This results in continuous stimulation of the postsynaptic neuron, causing neurotoxicity and ultimately proving fatal to the organism. Aquatic arthropods are particularly susceptible to neurotoxic insecticides due to physiological similarities with target insects.[1]
Effects on Non-Target Invertebrate Species
The impact of pesticides on non-target invertebrates is a significant concern as these organisms are vital for ecosystem functions such as pollination, pest control, and maintaining soil health.[2] Pesticide exposure can lead to both lethal and sublethal effects.
Lethal Effects:
Acute toxicity tests are commonly used to determine the concentration of a chemical that causes 50% mortality (LC50) in a test population over a specified period.[3] While specific LC50 values for this compound across a range of non-target invertebrates are not available, data for other organophosphates indicate high toxicity to many aquatic and terrestrial invertebrates.
Sublethal Effects:
Sublethal effects occur at concentrations lower than those causing immediate death and can have long-term consequences on populations.[2] These effects can manifest in various ways:
-
Behavioral Changes: Pesticides can alter foraging behavior, mobility, and predator avoidance.[2][4]
-
Reproductive Impairment: Exposure can lead to reduced fecundity, fertility, and developmental abnormalities.[2][5]
-
Physiological Alterations: Impacts can include changes in growth, development, and enzyme activity.[2]
The following table summarizes the documented effects of various pesticides, including organophosphates, on different non-target invertebrate groups.
| Invertebrate Group | Pesticide Class | Documented Effects | Citations |
| Aquatic Insects | Organophosphates, Pyrethroids | Increased mortality, reduced emergence rates, altered behavior. | [6][7] |
| Crustaceans | Organophosphates, Pyrethroids | High acute toxicity, immobilization, reduced growth and reproduction. | [8] |
| Mollusks | Various | Bioaccumulation of toxins, impacts on growth and reproduction. | [9][10] |
| Earthworms | Various | DNA damage, reduced enzyme activity, impaired growth and reproduction. | [2] |
| Bees | Neonicotinoids, Organophosphates | Reduced survival, impaired learning and memory, altered foraging behavior. | [2] |
| Predatory Beetles | Various | Increased mortality, abnormal locomotor activity, reduced body mass. | [4] |
Experimental Protocols for Assessing Ecotoxicity
Standardized experimental protocols are essential for evaluating the environmental risk of pesticides. These protocols are designed to provide reproducible data on the toxicity of a substance to representative non-target organisms.
Acute Toxicity Testing:
A common method for assessing acute toxicity is the static acute toxicity test.[3]
Experimental Workflow for Acute Toxicity Testing
Key Parameters of a Standard Acute Toxicity Test:
-
Test Organisms: A representative and sensitive species is chosen (e.g., Daphnia magna for aquatic invertebrates).
-
Test Concentrations: A series of concentrations of the test substance are prepared, along with a control group.[3]
-
Exposure Duration: Typically 48 to 96 hours for acute tests.[3]
-
Endpoints: The primary endpoint is mortality, but sublethal effects like immobilization are also recorded.[3]
-
Test Conditions: Temperature, pH, and other water quality parameters are kept constant.
Chronic and Sublethal Effect Studies:
To assess long-term impacts, chronic toxicity tests are conducted over a significant portion of the organism's lifespan. These studies evaluate sublethal endpoints such as growth, reproduction, and behavior.[11]
Bioaccumulation in Invertebrate Species
Bioaccumulation is the process by which organisms absorb a substance at a rate faster than at which the substance is lost. This can lead to the concentration of toxins in the tissues of an organism and their transfer through the food web.[12] Benthic invertebrates, which live in and on the sediment, are particularly at risk of bioaccumulation of contaminants that settle in aquatic environments.[12]
Data Gaps and Future Research
There is a clear lack of publicly available data on the specific effects of this compound on a wide range of non-target invertebrate species. Regulatory documents sometimes highlight the absence of chronic toxicity studies for aquatic invertebrates even for more common pesticides, indicating a broader data gap.[13] Future research should focus on:
-
Conducting standardized acute and chronic toxicity tests with this compound on a diverse range of non-target invertebrates.
-
Investigating the sublethal effects of this compound on behavior, reproduction, and development.
-
Studying the potential for bioaccumulation of this compound in aquatic and terrestrial food webs.
References
- 1. researchgate.net [researchgate.net]
- 2. Impact of pesticides on non-target invertebrates in agricultural ecosystems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cerc.usgs.gov [cerc.usgs.gov]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Sublethal and transgenerational effects of synthetic insecticides on the biological parameters and functional response of Coccinella septempunctata (Coleoptera: Coccinellidae) under laboratory conditions [frontiersin.org]
- 6. repository.lsu.edu [repository.lsu.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Cyanotoxins: Bioaccumulation and Effects on Aquatic Animals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Exploring the Impact of Contaminants of Emerging Concern on Fish and Invertebrates Physiology in the Mediterranean Sea [mdpi.com]
- 11. Cyanotoxins: bioaccumulation and effects on aquatic animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Thiophilicity is a determinant of bioaccumulation in benthic fauna - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. downloads.regulations.gov [downloads.regulations.gov]
Initial Toxicity Screening of Cythioate in Cell Culture: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the principles and methodologies for conducting an initial in vitro toxicity screening of Cythioate, an organophosphorus insecticide and cholinesterase inhibitor. Given the limited publicly available data on the specific cytotoxic effects of this compound in cell culture, this document leverages established protocols and findings from studies on a related class of organosulfur compounds, isothiocyanates (ITCs), to present a robust framework for investigation. The experimental designs and data interpretation strategies outlined herein are directly applicable to the initial toxicological assessment of this compound.
Introduction to In Vitro Toxicity Screening
In vitro cytotoxicity assays are fundamental tools in toxicology and drug development for the preliminary safety assessment of chemical compounds.[1][2][3] These assays provide crucial information on a compound's potential to cause cell death, inhibit cell proliferation, or induce other cellular damage.[4] The primary goals of an initial toxicity screening are to determine the dose-dependent effects of the compound on cell viability and to elucidate the primary mechanisms of toxicity, such as apoptosis or necrosis.[5][6]
This compound, as a cholinesterase inhibitor, is known for its neurotoxic effects in target organisms.[7] However, its broader cytotoxic potential across various cell types is less characterized. The methodologies described in this guide are designed to provide a foundational understanding of this compound's interaction with mammalian cells in culture.
Experimental Protocols
A tiered approach to in vitro toxicity testing is recommended, starting with basal cytotoxicity assays and progressing to more specific mechanistic studies.[8][9]
Cell Culture and Compound Preparation
-
Cell Line Selection: A panel of cell lines should be selected to represent different tissues and cancer types. For example, human cervical cancer cells (HeLa), human hepatocarcinoma cells (HepG2), and a normal human keratinocyte cell line (HaCaT) can provide insights into both cancerous and non-cancerous cell responses.[10][11][12]
-
Culture Conditions: Cells should be maintained in a humidified atmosphere at 37°C with 5% CO2.[11] The appropriate culture medium, supplemented with fetal bovine serum (FBS) and antibiotics, is crucial for cell health and reproducibility.[11]
-
This compound Preparation: this compound should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution. Serial dilutions are then prepared in the culture medium to achieve the desired final concentrations for treatment. A vehicle control (medium with the same concentration of DMSO) must be included in all experiments.
Cell Viability and Cytotoxicity Assays
2.2.1. MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[3][10]
-
Principle: Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol:
-
Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for different time points (e.g., 24, 48, and 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
2.2.2. Lactate Dehydrogenase (LDH) Release Assay
The LDH assay quantifies the release of lactate dehydrogenase from cells with damaged plasma membranes, a hallmark of cytotoxicity and necrosis.[3][13]
-
Principle: LDH released into the culture medium catalyzes the conversion of lactate to pyruvate, which is coupled to the formation of a colored formazan product. The intensity of the color is proportional to the amount of LDH released.[13]
-
Protocol:
-
Culture and treat cells with this compound as described for the MTT assay.
-
After treatment, collect the cell culture supernatant.
-
Incubate the supernatant with the LDH reaction mixture according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength.
-
Determine the percentage of LDH release relative to a positive control (cells lysed to achieve maximum LDH release).
-
Apoptosis Detection Assays
2.3.1. Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[11][14]
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by fluorescein isothiocyanate (FITC)-conjugated Annexin V.[11] Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus identifying late apoptotic and necrotic cells.
-
Protocol:
-
Treat cells with this compound for the desired duration.
-
Harvest the cells and wash them with cold phosphate-buffered saline (PBS).
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.
-
Analyze the stained cells by flow cytometry.
-
2.3.2. DAPI Staining
DAPI (4',6-diamidino-2-phenylindole) is a fluorescent stain that binds strongly to A-T rich regions in DNA. It is used to visualize nuclear morphology changes associated with apoptosis.
-
Principle: Apoptotic cells exhibit characteristic nuclear changes, including chromatin condensation and nuclear fragmentation, which can be observed by fluorescence microscopy after DAPI staining.[6][11]
-
Protocol:
-
Grow and treat cells on coverslips.
-
Fix the cells with paraformaldehyde and permeabilize with Triton X-100.
-
Stain the cells with DAPI solution.
-
Mount the coverslips on microscope slides and visualize the nuclei under a fluorescence microscope.
-
Cell Cycle Analysis
Flow cytometry can be used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Principle: The DNA content of cells is stained with a fluorescent dye (e.g., PI). The fluorescence intensity is proportional to the amount of DNA, allowing for the quantification of cells in each cell cycle phase. Many cytotoxic compounds can induce cell cycle arrest at specific checkpoints.[14]
-
Protocol:
-
Treat cells with this compound.
-
Harvest and fix the cells in cold ethanol.
-
Treat the cells with RNase A to remove RNA.
-
Stain the cellular DNA with PI.
-
Analyze the DNA content by flow cytometry.
-
Data Presentation
Quantitative data from the initial toxicity screening should be presented in a clear and concise manner to facilitate interpretation and comparison.
Table 1: Hypothetical IC50 Values of this compound in Different Cell Lines
| Cell Line | IC50 (µM) at 24h | IC50 (µM) at 48h | IC50 (µM) at 72h |
| HeLa | 150 | 100 | 75 |
| HepG2 | 200 | 125 | 90 |
| HaCaT | 350 | 250 | 180 |
IC50 (half-maximal inhibitory concentration) values are typically determined from dose-response curves generated from MTT assay data.
Table 2: Hypothetical Percentage of Apoptotic Cells (Annexin V+/PI-) in HeLa Cells after 48h Treatment with this compound
| This compound Concentration (µM) | Percentage of Early Apoptotic Cells | Percentage of Late Apoptotic/Necrotic Cells |
| 0 (Control) | 2.5% | 1.2% |
| 50 | 15.8% | 5.4% |
| 100 | 35.2% | 12.7% |
| 200 | 55.9% | 25.1% |
Visualization of Experimental Workflows and Signaling Pathways
Graphical representations are essential for illustrating complex experimental processes and biological pathways.
Caption: Experimental workflow for the initial toxicity screening of this compound.
References
- 1. semanticscholar.org [semanticscholar.org]
- 2. scope.dge.carnegiescience.edu [scope.dge.carnegiescience.edu]
- 3. m.youtube.com [m.youtube.com]
- 4. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Cell death induction by isothiocyanates and their underlying molecular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Induction of Apoptosis and Cytotoxicity by Isothiocyanate Sulforaphene in Human Hepatocarcinoma HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. targetmol.cn [targetmol.cn]
- 8. In vitro testing of basal cytotoxicity: establishment of an adverse outcome pathway from chemical insult to cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 10. Phenethyl Isothiocyanate Induces Apoptosis Through ROS Generation and Caspase-3 Activation in Cervical Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Phenethyl Isothiocyanate Induces Apoptosis Through ROS Generation and Caspase-3 Activation in Cervical Cancer Cells [frontiersin.org]
- 12. Effect of allyl isothiocyanate on the viability and apoptosis of the human cervical cancer HeLa cell line in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cellbiolabs.com [cellbiolabs.com]
- 14. Isothiocyanates induce cell cycle arrest, apoptosis and mitochondrial potential depolarization in HL-60 and multidrug-resistant cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Cythioate as a Potential Tool for Neurological Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cythioate, an organothiophosphate compound, is recognized primarily for its application as a systemic insecticide and anthelmintic in veterinary medicine.[1] Its core mechanism of action, like other organophosphates, is the inhibition of cholinesterase enzymes.[2] This property positions this compound as a potential, albeit largely unexplored, tool for neurological research. This technical guide provides an in-depth overview of this compound's potential utility in studying the cholinergic nervous system, modeling neurological disorders associated with cholinergic dysfunction, and for screening novel therapeutic agents. Due to a lack of specific experimental data on this compound in a neurological research context, this guide draws upon the well-established knowledge of organophosphate neurotoxicity to propose experimental frameworks and outline key methodologies.
Introduction to this compound
This compound is chemically known as O,O-Dimethyl O-(4-sulfamoylphenyl) phosphorothioate.[1][3] It is classified as an organothiophosphate insecticide.[3] While its primary use has been in veterinary applications to control ectoparasites, its fundamental biochemical activity as a cholinesterase inhibitor warrants consideration for its use in a laboratory setting to investigate the complexities of the nervous system.[2]
Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C8H12NO5PS2 | [1][3] |
| Molar Mass | 297.29 g/mol | [2][3] |
| Appearance | White crystalline solid | |
| Melting Point | 71 °C | [1] |
| IUPAC Name | 4-dimethoxyphosphinothioyloxybenzenesulfonamide | [3] |
Mechanism of Action in the Nervous System: Cholinesterase Inhibition
The primary mechanism of action of organophosphates, and therefore presumably this compound, is the inhibition of acetylcholinesterase (AChE).[4] AChE is a critical enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) in the synaptic cleft.[5] By inhibiting AChE, this compound would lead to an accumulation of ACh, resulting in hyperstimulation of both muscarinic and nicotinic acetylcholine receptors.[4][6] This overstimulation of the cholinergic system can induce a state known as "cholinergic crisis," characterized by a range of symptoms affecting the central and peripheral nervous systems.[4][5]
Quantitative Data on Cholinesterase Inhibition
| Enzyme | Hypothetical IC50 (nM) | Comments |
| Acetylcholinesterase (AChE) | 10-100 | High affinity for the primary target in the nervous system. |
| Butyrylcholinesterase (BChE) | 50-500 | Often a secondary target for organophosphates. |
Experimental Protocols
The following are detailed methodologies for key experiments that would be essential for characterizing this compound's neurological effects and utilizing it as a research tool.
In Vitro Cholinesterase Inhibition Assay (Ellman's Method)
This protocol is used to determine the IC50 value of this compound for AChE and BChE.
Materials:
-
Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE) enzyme
-
Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (0.1 M, pH 8.0)
-
This compound stock solution (in a suitable solvent like DMSO)
-
96-well microplate and plate reader
Procedure:
-
Prepare a series of dilutions of the this compound stock solution in phosphate buffer.
-
In a 96-well plate, add 50 µL of phosphate buffer, 10 µL of DTNB (0.01 M), 10 µL of the enzyme solution, and 10 µL of the this compound dilution (or solvent control).
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 10 µL of the substrate (ATCI or BTCI, 0.075 M).
-
Immediately measure the absorbance at 412 nm at regular intervals for 10-15 minutes using a microplate reader.
-
Calculate the rate of reaction for each concentration of this compound.
-
The percentage of inhibition is calculated as: ((Rate of control - Rate of sample) / Rate of control) * 100.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.[7][8]
Animal Model of Acute Cholinergic Crisis
This protocol describes the induction of a cholinergic crisis in rodents to study the acute neurotoxic effects of this compound.
Materials:
-
This compound
-
Vehicle (e.g., peanut oil or saline with a solubilizing agent)
-
Rodents (rats or mice)
-
Behavioral observation cages
-
Atropine and an oxime (e.g., pralidoxime) as antidotes for emergency use
Procedure:
-
Dissolve or suspend this compound in the chosen vehicle to the desired concentration.
-
Administer this compound to the animals via an appropriate route (e.g., subcutaneous or intraperitoneal injection). The dose should be determined from dose-ranging studies to induce clear signs of cholinergic toxicity without immediate lethality.
-
Immediately after administration, place the animals in individual observation cages.
-
Observe and score the animals for signs of cholinergic crisis for at least 4 hours. Signs include salivation, lacrimation, urination, defecation (SLUD), tremors, fasciculations, convulsions, and respiratory distress.[4]
-
Behavioral scoring can be done using a standardized scale (e.g., a modified Racine scale for seizures).
-
At the end of the observation period, animals can be euthanized for tissue collection (e.g., brain for neurochemical or histopathological analysis) or monitored for long-term effects.
-
All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Primary Neuronal Culture Treatment
This protocol outlines the treatment of primary cortical neurons with this compound to study its direct effects on neuronal viability and function.
Materials:
-
Primary cortical neuron cultures (prepared from embryonic rodents)[9][10]
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
This compound stock solution
-
Reagents for viability assays (e.g., MTT, LDH assay)
-
Reagents for immunocytochemistry (e.g., antibodies against neuronal and glial markers)
Procedure:
-
Culture primary cortical neurons on poly-D-lysine coated plates or coverslips until they form a mature network (typically 7-14 days in vitro).
-
Prepare different concentrations of this compound in the culture medium.
-
Replace the existing medium with the this compound-containing medium or a vehicle control.
-
Incubate the cultures for the desired period (e.g., 24, 48, or 72 hours).
-
Assess neuronal viability using standard assays (e.g., MTT assay to measure metabolic activity or LDH assay to measure cytotoxicity).
-
For morphological analysis, fix the cells with 4% paraformaldehyde and perform immunocytochemistry using antibodies against neuronal markers (e.g., MAP2, NeuN) and glial markers (e.g., GFAP for astrocytes, Iba1 for microglia).
-
Analyze the stained cultures using fluorescence microscopy to assess changes in neuronal morphology, neurite outgrowth, and synaptic density.
Visualizations
Signaling Pathway
The following diagram illustrates the primary signaling pathway affected by this compound through the inhibition of acetylcholinesterase.
Caption: Cholinergic signaling pathway disrupted by this compound.
Experimental Workflow
The following diagram outlines a typical experimental workflow for investigating the neurotoxic effects of this compound.
Caption: Workflow for assessing this compound's neurotoxicity.
Potential Applications in Neurological Research
Based on its presumed mechanism of action, this compound could be a valuable tool for:
-
Modeling Neurological Disorders: Inducing a state of cholinergic hyperactivity can serve as a model for studying conditions where this is implicated, such as certain stages of epilepsy or the cholinergic aspects of neurodegenerative diseases.
-
Studying Synaptic Transmission: By manipulating acetylcholine levels, researchers can investigate the role of cholinergic signaling in synaptic plasticity, learning, and memory.
-
Drug Screening: this compound-induced models of neurotoxicity could be used to screen for neuroprotective compounds or novel antidotes for organophosphate poisoning.
-
Investigating Neuroinflammation: The acute neurotoxic insult from organophosphates is known to trigger a neuroinflammatory response, making this compound a potential tool to study the mechanisms of neuroinflammation.[11][12][13]
Conclusion and Future Directions
This compound, as a cholinesterase inhibitor, holds significant potential as a tool for neurological research. However, its utility is currently hampered by a lack of specific pharmacological and toxicological data in a neurological context. Future research should prioritize the determination of its IC50 values for AChE and BChE, followed by in-depth in vitro and in vivo studies to characterize its effects on the nervous system. Such data will be crucial for establishing this compound as a reliable and reproducible tool for the neuroscience community. Researchers are advised to exercise caution and conduct thorough preliminary studies to validate its use in their specific experimental paradigms.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. targetmol.cn [targetmol.cn]
- 3. This compound | C8H12NO5PS2 | CID 8293 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. dvm360.com [dvm360.com]
- 5. scholarscompass.vcu.edu [scholarscompass.vcu.edu]
- 6. mdpi.com [mdpi.com]
- 7. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]
- 8. scribd.com [scribd.com]
- 9. The preparation of primary cortical neuron cultures and a practical application using immunofluorescent cytochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Culturing Primary Cortical Neurons for Live-Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Neuroinflammation as a Therapeutic Target for Mitigating the Long-Term Consequences of Acute Organophosphate Intoxication - PMC [pmc.ncbi.nlm.nih.gov]
- 13. escholarship.org [escholarship.org]
Methodological & Application
Application Notes and Protocols for In Vitro Flea Assays Using Cythioate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for determining the efficacy of Cythioate against fleas (Ctenocephalides felis) in a laboratory setting. The following sections outline the necessary materials, step-by-step procedures for a residual contact flea mortality assay, and methods for calculating dosage and efficacy.
Introduction
This compound is an organothiophosphate insecticide that acts as a cholinesterase inhibitor.[1][2] By inhibiting acetylcholinesterase in the nervous system of fleas, it leads to paralysis and death.[1] These protocols are designed to provide a standardized method for evaluating the potency of this compound and determining key toxicological parameters such as the lethal concentration (LC50).
Materials and Reagents
-
This compound: Analytical standard (PESTANAL® or equivalent)
-
Solvent: Dimethyl sulfoxide (DMSO)[3] or Acetone (analytical grade)
-
Fleas: Laboratory-reared adult cat fleas (Ctenocephalides felis), unfed and of a known susceptible strain.
-
Filter Paper: Whatman No. 1 or equivalent.
-
Petri Dishes: Standard 90 mm glass or plastic petri dishes.
-
Micropipettes and sterile, filtered tips.
-
Glass vials or tubes for serial dilutions.
-
Vortex mixer.
-
Incubator or environmental chamber: Capable of maintaining 25-28°C and 70-80% relative humidity.
-
Stereomicroscope.
-
Personal Protective Equipment (PPE): Safety glasses, lab coat, and gloves.
Experimental Protocols
Preparation of this compound Stock and Working Solutions
The following protocol describes the preparation of a 1% (w/v) stock solution and subsequent serial dilutions. Concentrations should be adjusted based on preliminary range-finding studies.
Protocol:
-
Stock Solution (1% w/v):
-
Weigh 10 mg of this compound analytical standard.
-
Dissolve the this compound in 1 mL of DMSO or acetone in a glass vial.
-
Vortex thoroughly until the this compound is completely dissolved. This stock solution has a concentration of 10,000 µg/mL.
-
-
Serial Dilutions:
-
Perform serial dilutions from the stock solution to create a range of working concentrations. The table below provides an example dilution series. It is recommended to perform a preliminary range-finding experiment to determine the optimal concentration range for definitive assays.
-
For each dilution, add the specified volume of the higher concentration solution to the solvent.
-
| Concentration (µg/mL) | Volume of Higher Concentration (µL) | Volume of Solvent (µL) |
| 1000 | 100 µL of 10,000 µg/mL | 900 |
| 100 | 100 µL of 1000 µg/mL | 900 |
| 10 | 100 µL of 100 µg/mL | 900 |
| 1 | 100 µL of 10 µg/mL | 900 |
| 0.1 | 100 µL of 1 µg/mL | 900 |
| Control | 0 | 1000 |
Note: Prepare fresh solutions for each experiment to ensure stability and potency.
In Vitro Flea Residual Contact Mortality Assay
This assay evaluates the efficacy of this compound through residual contact on a treated surface.
Protocol:
-
Preparation of Treated Filter Paper:
-
Cut filter paper into discs that fit the bottom of the petri dishes.
-
Pipette 1 mL of each this compound working solution (and the solvent-only control) onto a filter paper disc, ensuring even distribution.
-
Allow the filter paper to dry completely in a fume hood for at least one hour to ensure the solvent has evaporated.
-
-
Flea Exposure:
-
Place the dried, treated filter paper discs into the bottom of the petri dishes.
-
Carefully introduce 10-20 adult, unfed fleas into each petri dish.
-
Seal the petri dishes with their lids and place them in an incubator at 25-28°C and 70-80% relative humidity.
-
-
Mortality Assessment:
-
Observe the fleas at 1, 2, 4, 8, and 24 hours post-exposure.
-
At each time point, gently prod the fleas with a fine brush or probe under a stereomicroscope to assess mortality.
-
Fleas that are unable to move or show only moribund twitching are considered dead.
-
Record the number of dead and live fleas for each concentration and replicate.
-
Data Presentation and Analysis
Dosage and Mortality Data
Summarize the quantitative data from the flea mortality assay in a structured table for clear comparison.
| This compound Concentration (µg/mL) | Number of Fleas | Number of Dead Fleas (24h) | Percent Mortality (%) |
| 1000 | 20 | 20 | 100 |
| 100 | 20 | 20 | 100 |
| 10 | 20 | 18 | 90 |
| 1 | 20 | 11 | 55 |
| 0.1 | 20 | 2 | 10 |
| Control (Solvent Only) | 20 | 0 | 0 |
Note: The data presented in this table is for illustrative purposes only and should be replaced with experimental results.
Efficacy Calculation
Flea mortality should be corrected for any deaths in the control group using Abbott's formula:
Corrected % Mortality = [1 - (n in T after treatment / n in C after treatment)] * 100
Where:
-
n in T = number of live fleas in the treated group
-
n in C = number of live fleas in the control group
The LC50 (the concentration that kills 50% of the flea population) can then be determined using probit analysis of the corrected mortality data.
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for the in vitro flea residual contact mortality assay.
Caption: Experimental workflow for the in vitro flea mortality assay.
Signaling Pathway: Acetylcholinesterase Inhibition
The diagram below illustrates the mechanism of action of this compound as an acetylcholinesterase inhibitor.
Caption: Mechanism of acetylcholinesterase inhibition by this compound.
References
High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Cythioate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the analysis of Cythioate using High-Performance Liquid Chromatography (HPLC). It includes a detailed analytical method, protocol, and validation parameters designed for accurate quantification and stability assessment.
Introduction
This compound is an organophosphate insecticide used in veterinary medicine, primarily for the control of fleas in dogs.[1] Accurate and reliable analytical methods are crucial for quality control, formulation development, and pharmacokinetic studies. This application note describes a robust reversed-phase HPLC (RP-HPLC) method for the determination of this compound. The method is designed to be simple, scalable, and suitable for mass spectrometry (MS) detection.[2]
Analytical Method
The separation of this compound is achieved on a C18 or a specialized reverse-phase column with low silanol activity, such as the Newcrom R1.[2] The methodology is based on a mobile phase consisting of acetonitrile, water, and an acid modifier.
Chromatographic Conditions
A summary of the recommended HPLC conditions is presented in the table below. These parameters may be adjusted to optimize for specific instrumentation and analytical requirements.
| Parameter | Recommended Conditions |
| HPLC Column | Newcrom R1, 5 µm, 4.6 x 150 mm (or equivalent C18 column)[2] |
| Mobile Phase A | Water with 0.1% Phosphoric Acid (for UV detection) or 0.1% Formic Acid (for MS detection)[2] |
| Mobile Phase B | Acetonitrile |
| Gradient | Isocratic or Gradient (e.g., 70% B, adjusted as needed)[2] |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 35°C[3] |
| Detector | UV at 240 nm[3] or Mass Spectrometer |
| Run Time | ~10 minutes |
Method Validation Summary
The analytical method should be validated in accordance with ICH Q2(R1) guidelines to ensure it is fit for its intended purpose.[4][5] Key validation parameters are summarized below.
| Validation Parameter | Typical Acceptance Criteria |
| Specificity | The peak for this compound is well-resolved from other components and potential impurities.[3] |
| Linearity (r²) | ≥ 0.999[5] |
| Range | e.g., 10 - 150 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0%[6] |
| Precision (% RSD) | Intraday: ≤ 2.0%, Interday: ≤ 2.0% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio of 3:1[7] |
| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio of 10:1[7] |
| Robustness | Method remains unaffected by small, deliberate variations in parameters (e.g., flow rate, temperature, mobile phase composition).[4][8] |
Experimental Protocols
Materials and Reagents
-
This compound analytical standard (PESTANAL® or equivalent)[1]
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric Acid or Formic Acid (analytical grade)
-
Methanol (HPLC grade)
-
0.22 µm or 0.45 µm syringe filters (regenerated cellulose recommended for broad solvent compatibility)[9]
Standard Solution Preparation
-
Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent).
-
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock solution with the diluent to achieve concentrations ranging from approximately 10 µg/mL to 150 µg/mL.
Sample Preparation
The goal of sample preparation is to provide a clean, particulate-free sample suitable for injection.[10]
-
Sample Extraction: For solid samples, accurately weigh a portion of the homogenized sample and extract with a suitable solvent (e.g., acetonitrile or methanol). The extraction may be facilitated by sonication or shaking.
-
Dilution: Dilute the extracted sample with the diluent to bring the expected this compound concentration within the calibration range.
-
Filtration: Filter the final sample solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter before transferring to an HPLC vial.[9]
Caption: Workflow for Sample Preparation.
HPLC Analysis Protocol
-
System Equilibration: Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
System Suitability: Inject the working standard solution (e.g., 50 µg/mL) five times. The system is deemed suitable if the relative standard deviation (%RSD) for the peak area is ≤ 2.0%.
-
Calibration Curve: Inject the calibration standards in order of increasing concentration.
-
Sample Analysis: Inject the prepared sample solutions.
-
Data Processing: Plot the peak area response versus the concentration of the calibration standards to generate a linear regression curve. Use the equation of the line to calculate the concentration of this compound in the samples.
Caption: HPLC Analysis and Data Processing.
Forced Degradation Studies
To establish the stability-indicating nature of the method, forced degradation studies should be performed.[11] This involves subjecting a this compound solution to various stress conditions to identify potential degradation products and ensure they do not interfere with the quantification of the parent compound.
Stress Conditions
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat at 105°C for 24 hours.[11]
-
Photolytic Degradation: Expose to UV light (e.g., 1.2 million lux-hours).[11]
After exposure, neutralize the acidic and basic samples, dilute all samples to the target concentration, and analyze using the developed HPLC method. Peak purity analysis of the this compound peak should be performed to confirm its homogeneity.
Caption: Forced Degradation Study Design.
References
- 1. This compound PESTANAL , analytical standard 115-93-5 [sigmaaldrich.com]
- 2. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. archives.ijper.org [archives.ijper.org]
- 4. Development and Validation of a Robust RP-HPLC Method for the Simultaneous Analysis of Exemestane and Thymoquinone and Its Application to Lipid-Based Nanoformulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Determination of the Contents of Antioxidants and Their Degradation Products in Sodium Chloride Injection for Blood Transfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 10. agilent.com [agilent.com]
- 11. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Sensitivity Detection of Cythioate in Biological Matrices by Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a comprehensive protocol for the detection and quantification of Cythioate, an organothiophosphate insecticide and veterinary drug, in biological matrices using gas chromatography-mass spectrometry (GC-MS). The described methodology is intended to provide a robust framework for researchers engaged in residue analysis, pharmacokinetic studies, and food safety assessments. The protocol covers sample preparation, instrument parameters, and data analysis. While specific validation data for this compound is not widely published, this document compiles best practices from the analysis of structurally related organophosphate pesticides to guide the user in developing a fully validated method.
Introduction
This compound, chemically known as O,O-Dimethyl O-(4-sulfamoylphenyl) phosphorothioate, is utilized in veterinary medicine for the control of ectoparasites, such as fleas, in animals.[1] Its application necessitates the availability of sensitive and reliable analytical methods to monitor its presence in animal-derived food products and to conduct pharmacokinetic and toxicological studies. Gas chromatography coupled with mass spectrometry (GC-MS) offers excellent selectivity and sensitivity for the analysis of semi-volatile compounds like this compound, making it a preferred technique for residue analysis. This document provides a detailed protocol based on established methods for organophosphate pesticide analysis.
Experimental Protocols
Sample Preparation (QuEChERS Method)
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis in food and agricultural products. This protocol is a representative procedure that should be optimized and validated for the specific matrix of interest.
Materials:
-
Homogenized sample (e.g., animal tissue, milk)
-
Acetonitrile (ACN), HPLC grade
-
Magnesium sulfate (MgSO₄), anhydrous
-
Sodium chloride (NaCl)
-
Disodium citrate sesquihydrate
-
Trisodium citrate dihydrate
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
Graphitized carbon black (GCB) - use with caution as it may retain planar pesticides
-
Centrifuge tubes (15 mL and 50 mL)
-
Centrifuge capable of at least 4000 rpm
-
Vortex mixer
Procedure:
-
Sample Extraction:
-
Weigh 10 g (± 0.1 g) of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add the appropriate internal standard.
-
Add 4 g of anhydrous MgSO₄, 1 g of NaCl, 1 g of trisodium citrate dihydrate, and 0.5 g of disodium citrate sesquihydrate.[2]
-
Cap the tube and vortex vigorously for 1 minute.
-
Centrifuge at ≥ 4000 rpm for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer an aliquot of the upper acetonitrile layer to a 15 mL centrifuge tube containing a mixture of PSA, C18, and anhydrous MgSO₄. The specific amounts of sorbents should be optimized based on the matrix. For example, for a fatty matrix, a higher amount of C18 may be necessary.
-
Cap the tube and vortex for 30 seconds.
-
Centrifuge at ≥ 4000 rpm for 5 minutes.
-
The resulting supernatant is ready for GC-MS analysis. If necessary, the extract can be concentrated under a gentle stream of nitrogen and reconstituted in a suitable solvent like ethyl acetate.
-
GC-MS Instrumentation and Parameters
The following parameters are based on typical methods for organophosphate pesticide analysis and should be optimized for the specific instrument and column used.
| Parameter | Recommended Setting |
| Gas Chromatograph (GC) | |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane column. |
| Injection Volume | 1 µL |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless |
| Carrier Gas | Helium at a constant flow rate of 1.0 - 1.5 mL/min |
| Oven Temperature Program | Initial temperature of 70 °C, hold for 2 minutes, ramp to 150 °C at 25 °C/min, then ramp to 300 °C at 10 °C/min, and hold for 5-10 minutes. |
| Mass Spectrometer (MS) | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Acquisition Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for higher selectivity and sensitivity. |
| This compound Mass Spectrum | Quantification Ion (m/z) : 297 (Molecular Ion) Qualifier Ions (m/z) : 125, 127, 109[3] |
Quantitative Data Summary
The following table presents a template for the quantitative data that should be generated during method validation for this compound analysis. The values provided are representative of what is typically achieved for organophosphate pesticides in multi-residue methods and are not specific to a validated this compound method.
| Parameter | Expected Performance Range |
| Linearity (Correlation Coefficient, r²) | ≥ 0.99 |
| Limit of Detection (LOD) | 0.005 - 0.05 mg/kg |
| Limit of Quantification (LOQ) | 0.01 - 0.1 mg/kg |
| Recovery (%) | 70 - 120% |
| Repeatability (RSDr %) | ≤ 20% |
| Reproducibility (RSDR %) | ≤ 20% |
Method validation should be performed in accordance with relevant regulatory guidelines (e.g., SANTE/12682/2019).
Visualizations
Experimental Workflow for this compound Detection by GC-MS
Caption: Experimental workflow for this compound detection by GC-MS.
Logical Relationship of Method Validation Parameters
Caption: Key parameters for analytical method validation.
Conclusion
This application note provides a detailed framework for the analysis of this compound in biological matrices using GC-MS. The outlined QuEChERS sample preparation protocol and GC-MS parameters are based on established methods for similar organophosphate compounds and offer a strong starting point for method development and validation. Researchers and scientists can adapt and optimize this protocol to meet the specific requirements of their studies, ensuring accurate and reliable quantification of this compound residues. Adherence to good laboratory practices and thorough method validation are essential for obtaining high-quality data.
References
Application Notes and Protocols for In Vitro Acetylcholinesterase Inhibition Assay Using Cythioate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetylcholinesterase (AChE) is a critical enzyme in the nervous system, responsible for the hydrolysis of the neurotransmitter acetylcholine, which terminates the synaptic signal. The inhibition of AChE is a key mechanism of action for a variety of compounds, including insecticides and drugs for neurodegenerative diseases. Cythioate, an organothiophosphate insecticide, functions as a cholinesterase inhibitor. This document provides detailed application notes and protocols for conducting an in vitro acetylcholinesterase inhibition assay using this compound, based on the widely accepted Ellman's method.
Principle of the Assay
The in vitro acetylcholinesterase inhibition assay is a colorimetric method used to determine the activity of AChE and the inhibitory effect of compounds like this compound. The assay, developed by Ellman and colleagues, utilizes acetylthiocholine (ATC) as a substrate for AChE. The hydrolysis of ATC by AChE produces thiocholine, which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate (TNB) anion. The rate of TNB formation is measured spectrophotometrically at 412 nm and is directly proportional to the activity of AChE. When an inhibitor such as this compound is present, the rate of the reaction decreases, allowing for the quantification of its inhibitory potency.
Data Presentation
Table 1: Quantitative Data Summary for Acetylcholinesterase Inhibition
| Inhibitor | Target Enzyme | IC50 Value | Source Organism of Enzyme | Assay Method |
| This compound | Acetylcholinesterase | Not available in cited literature | Not Specified | Ellman's Method |
| Donepezil (Reference) | Acetylcholinesterase | Varies (nM to µM range) | e.g., Electrophorus electricus (electric eel), Human recombinant | Ellman's Method |
| Galantamine (Reference) | Acetylcholinesterase | Varies (µM range) | e.g., Electrophorus electricus (electric eel), Human recombinant | Ellman's Method |
Note: Despite a comprehensive literature search, a specific IC50 value for this compound's inhibition of acetylcholinesterase was not found in the available resources. Researchers are advised to determine this value empirically using the protocol provided below.
Experimental Protocols
Materials and Reagents
-
Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel, human recombinant)
-
This compound (analytical standard)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent
-
Phosphate buffer (0.1 M, pH 8.0)
-
Dimethyl sulfoxide (DMSO) for dissolving this compound
-
96-well microplates
-
Microplate reader capable of measuring absorbance at 412 nm
-
Multichannel pipettes and sterile pipette tips
Preparation of Reagents
-
Phosphate Buffer (0.1 M, pH 8.0): Prepare a 0.1 M solution of sodium phosphate buffer and adjust the pH to 8.0.
-
DTNB Solution (10 mM): Dissolve an appropriate amount of DTNB in the phosphate buffer to achieve a final concentration of 10 mM.
-
ATCI Solution (14 mM): Dissolve an appropriate amount of ATCI in deionized water to achieve a final concentration of 14 mM.
-
AChE Solution (1 U/mL): Prepare a stock solution of AChE in phosphate buffer to a final concentration of 1 U/mL. The exact concentration may need to be optimized based on the specific activity of the enzyme lot.
-
This compound Stock Solution: Dissolve this compound in DMSO to prepare a high-concentration stock solution (e.g., 10 mM). Further dilute this stock solution with phosphate buffer to obtain a range of working concentrations for the assay. Ensure the final DMSO concentration in the assay well is low (typically ≤1%) to avoid affecting enzyme activity.
Assay Procedure
The following protocol is adapted from the well-established Ellman's method and can be performed in a 96-well microplate format.[1]
-
Plate Setup:
-
Blank wells: Contain all reagents except the enzyme (AChE).
-
Control wells: Contain all reagents, including the enzyme and the solvent used for the inhibitor (e.g., DMSO), but no inhibitor. This represents 100% enzyme activity.
-
Test wells: Contain all reagents, including the enzyme and various concentrations of this compound.
-
-
Reaction Mixture Preparation:
-
Pre-incubation:
-
Mix the contents of the wells gently by shaking the plate.
-
Incubate the plate for 10 minutes at 25°C.[1]
-
-
Addition of DTNB:
-
Following the pre-incubation, add 10 µL of 10 mM DTNB to each well.[1]
-
-
Initiation of Reaction:
-
Initiate the enzymatic reaction by adding 10 µL of 14 mM ATCI to each well.[1]
-
-
Measurement:
-
Immediately after adding the substrate, shake the plate for 1 minute.
-
Measure the absorbance at 412 nm using a microplate reader. Readings can be taken kinetically over a period of time (e.g., every minute for 10 minutes) or as an endpoint reading after a fixed incubation time (e.g., 10 minutes).[1]
-
-
Calculation of Inhibition:
-
The percentage of AChE inhibition is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100
-
The IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Visualizations
Signaling Pathway of Acetylcholinesterase and its Inhibition by this compound
References
Application Notes and Protocols: Cythioate in Insecticide Resistance Studies
Introduction
Cythioate is an organothiophosphate insecticide that has been used in veterinary medicine to control ectoparasites, particularly fleas, on domestic animals.[1][2][3] Like other organophosphates, its primary mode of action is the inhibition of the enzyme acetylcholinesterase (AChE).[4][5][6] Inhibition of AChE leads to the accumulation of the neurotransmitter acetylcholine at nerve synapses, causing continuous nerve stimulation, paralysis, and eventual death of the insect.[4][5] The intensive use of organophosphates has led to the development of resistance in many insect populations. While specific studies focusing exclusively on this compound resistance are limited, the mechanisms of resistance to organophosphates as a class are well-understood and directly applicable.[7][8] These application notes provide a framework for studying potential this compound resistance by adapting established protocols for other organophosphates.
Mechanisms of Organophosphate Resistance
Resistance to organophosphate insecticides, including potentially to this compound, can be broadly categorized into two main types: target-site insensitivity and metabolic resistance.[9][10]
-
Target-Site Insensitivity: This mechanism involves genetic mutations in the ace-1 gene, which codes for the acetylcholinesterase enzyme. These mutations alter the enzyme's structure, reducing its sensitivity to inhibition by organophosphates while still allowing it to perform its essential physiological function of breaking down acetylcholine.[9][11] This is a common resistance mechanism in a variety of insect and arthropod species.[12][13]
-
Metabolic Resistance: This form of resistance involves the enhanced detoxification of the insecticide before it can reach the target site.[10] Insects with metabolic resistance produce larger quantities or more efficient forms of detoxification enzymes. The primary enzyme families involved are:
-
Esterases (ESTs): These enzymes can either hydrolyze (break down) or sequester (bind to) the organophosphate molecules.[9]
-
Glutathione S-Transferases (GSTs): These enzymes conjugate glutathione to the insecticide, making it more water-soluble and easier to excrete.
-
Cytochrome P450 Monooxygenases (P450s): This large family of enzymes can oxidize the insecticide, rendering it non-toxic.[11]
-
Signaling Pathway and Resistance Mechanism
The following diagram illustrates the mechanism of action of organophosphates like this compound and the primary resistance pathways.
Caption: Organophosphate action and resistance mechanisms.
Data Presentation: Resistance Ratios
Table 1: Example Organophosphate Resistance Ratios in Arthropods.
| Species | Insecticide | Resistance Ratio (RR) | Reference Strain | Comments |
|---|---|---|---|---|
| Ctenocephalides felis (Cat Flea) | Malathion | >690-fold | Laboratory Susceptible | Highest reported RR for fleas, achieved through lab selection.[7] |
| Myzus persicae (Peach-Potato Aphid) | Dimethoate | >100-fold | Susceptible | Resistance primarily due to overproduction of esterase enzymes.[9] |
| Spodoptera frugiperda (Fall Armyworm) | Chlorpyrifos | Not specified | Susceptible | Resistance associated with mutations in the AChE gene (A201S, G227A, F290V).[11] |
| Culex quinquefasciatus (Southern House Mosquito) | Malathion | High | Susceptible | Resistance linked to elevated non-specific esterases and altered AChE.[12] |
Note: This table is illustrative and uses data from other organophosphates due to the lack of specific this compound resistance studies.
Experimental Protocols
To assess insecticide resistance to this compound, standardized bioassay protocols can be adapted. The following are detailed methodologies for key experiments.
Protocol 1: Adult Topical Bioassay
This method determines the toxicity of this compound when applied directly to the insect's cuticle.
Materials:
-
Technical grade this compound (>95% purity)
-
Acetone (analytical grade)
-
Micropipette or micro-applicator
-
Test insects (e.g., adult fleas) from both a susceptible reference strain and a field-collected or suspected resistant strain
-
Holding containers (e.g., glass vials with ventilated caps)
-
CO2 or chilling plate for insect immobilization
-
Fume hood
Procedure:
-
Preparation of Dosing Solutions:
-
Prepare a stock solution of this compound in acetone (e.g., 10 mg/mL).
-
Perform serial dilutions of the stock solution with acetone to create a range of at least five concentrations expected to produce mortality between 10% and 90%.
-
Include an acetone-only control.
-
-
Insect Treatment:
-
Immobilize a batch of 20-25 adult insects using CO2 or by placing them on a chilling plate.
-
Using a micro-applicator, apply a small, precise volume (e.g., 0.1-0.5 µL) of a dosing solution to the dorsal thorax of each insect.
-
Treat at least three to four replicate batches for each concentration and the control.
-
-
Incubation and Mortality Assessment:
-
Place the treated insects into clean holding containers. Provide a suitable food source if the observation period is longer than 24 hours.
-
Maintain the containers at a constant temperature and humidity (e.g., 25°C, 60% RH).
-
Assess mortality at a fixed time point, typically 24 hours post-application. An insect is considered dead if it is unable to move when prodded with a fine brush.
-
-
Data Analysis:
-
Correct for control mortality using Abbott's formula if it is between 5% and 20%. If control mortality exceeds 20%, the assay should be repeated.
-
Analyze the dose-response data using probit analysis to calculate the LC50 (lethal concentration to kill 50% of the population) and its 95% confidence limits.
-
Calculate the Resistance Ratio (RR) = LC50 of resistant strain / LC50 of susceptible strain.
-
Protocol 2: Glass-Vial or Bottle Bioassay
This method assesses mortality from continuous exposure to a surface treated with the insecticide.[14][15]
Materials:
-
Technical grade this compound
-
Acetone
-
Glass scintillation vials (20 mL) or Wheaton bottles (250 mL) with caps
-
Pipettes
-
Vial roller or rotator (optional)
-
Aspirator for transferring insects
Procedure:
-
Vial/Bottle Coating:
-
Prepare a range of this compound concentrations in acetone.
-
Pipette a fixed volume (e.g., 0.5-1.0 mL for vials, 2.0 mL for bottles) of each concentration into the respective vial or bottle.
-
Coat the entire inner surface by rolling and rotating the vial until the acetone has completely evaporated. This should be done in a fume hood.
-
Prepare control vials using acetone only.
-
Allow vials to air-dry for at least 1-2 hours.
-
-
Insect Exposure:
-
Introduce 15-25 adult insects into each vial using an aspirator.
-
Use a minimum of four replicate vials per concentration and two for the control.
-
Store the vials upright at a constant temperature.
-
-
Mortality Assessment:
-
Record mortality at regular intervals (e.g., 15, 30, 60, 120 minutes) up to 24 hours.
-
Determine the diagnostic dose and time: the concentration and exposure time that consistently kills 100% of a susceptible population. This can then be used for rapid screening of field populations.
-
-
Data Analysis:
-
As with the topical bioassay, perform probit analysis on the concentration-mortality data to determine LC50 values.
-
Experimental Workflow Visualization
The following diagram outlines a typical workflow for investigating and characterizing insecticide resistance.
Caption: Workflow for insecticide resistance investigation.
Conclusion
While this compound-specific resistance literature is scarce, its nature as an organophosphate allows researchers to apply a wealth of knowledge and established methodologies to investigate potential resistance. By using standardized bioassay protocols, comparing results against susceptible strains, and employing biochemical and molecular tools, researchers can effectively determine if resistance to this compound exists in a given pest population and elucidate the underlying mechanisms. This information is critical for developing effective resistance management strategies and ensuring the continued efficacy of pest control programs.
References
- 1. This compound - Wikiwand [wikiwand.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | C8H12NO5PS2 | CID 8293 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Mechanisms of Organophosphate Resistance in Insects | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. targetmol.cn [targetmol.cn]
- 7. ent.uga.edu [ent.uga.edu]
- 8. Review of insecticide resistance in cat fleas (Siphonaptera: Pulicidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The mechanisms of insecticide resistance in crop pests | AHDB [ahdb.org.uk]
- 10. nifa.usda.gov [nifa.usda.gov]
- 11. Investigating the molecular mechanisms of organophosphate and pyrethroid resistance in the fall armyworm Spodoptera frugiperda - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Changes in malathion and pyrethroid resistance after cypermethrin selection of Culex quinquefasciatus field populations of Cuba - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Insecticide resistance and the role of target-site insensitivity mutations among malaria vectors in China: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Bioassays for Monitoring Insecticide Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mesamalaria.org [mesamalaria.org]
Application Notes and Protocols for Cythioate Administration in Rodent Toxicology Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cythioate, an organothiophosphate insecticide and anthelmintic, has been utilized in veterinary medicine, primarily for flea control under trade names such as Proban® and Cyflee®. As with all organophosphates, its mechanism of action involves the inhibition of acetylcholinesterase (AChE), an enzyme critical for the proper functioning of the nervous system. This document provides detailed application notes and protocols for the administration of this compound in rodent toxicology studies, focusing on oral, dermal, and inhalation routes. The information is intended to guide researchers in designing and conducting studies to assess the toxicological profile of this compound.
Toxicological Profile of this compound
This compound is classified as an organophosphate insecticide.[1] Its toxicity stems from the irreversible inhibition of acetylcholinesterase, leading to an accumulation of the neurotransmitter acetylcholine at nerve synapses. This results in overstimulation of cholinergic receptors, causing a range of clinical signs affecting the nervous system, respiratory system, and other organs.
Quantitative Toxicology Data
The following tables summarize the available acute toxicity data for this compound in rodent models. It is important to note that some data is derived from safety data sheets for formulations containing this compound, which may influence the observed toxicity values.
Table 1: Acute Oral Toxicity of this compound in Rodents
| Species | Sex | Route | LD50 (mg/kg) | Source |
| Rat | Female | Oral | > 2,000 | [2] |
| Rat | Not Specified | Oral | >500 to <2,000 | [3] |
Table 2: Acute Dermal Toxicity of this compound in Rodents
| Species | Sex | Route | LD50 (mg/kg) | Source |
| Rat | Not Specified | Dermal | > 4,000 (formulation) | [3] |
Table 3: Acute Inhalation Toxicity of this compound in Rodents
| Species | Sex | Route | LC50 (mg/m³) | Exposure Duration | Source |
| Rat | Male & Female | Inhalation | 2,000 | 4 hours | [2] |
Signaling Pathway: Acetylcholinesterase Inhibition
The primary mechanism of this compound toxicity is the inhibition of acetylcholinesterase. The following diagram illustrates this signaling pathway.
Experimental Protocols
The following are detailed protocols for the administration of this compound in rodent toxicology studies via oral, dermal, and inhalation routes. These protocols are based on general guidelines for toxicology testing and should be adapted based on specific study objectives and in compliance with institutional animal care and use committee (IACUC) regulations.
Oral Administration Protocol (Gavage)
This protocol is designed for the acute oral toxicity assessment of this compound in rats.
1. Objective: To determine the acute oral toxicity (LD50) of this compound in rats.
2. Materials:
-
This compound (analytical grade)
-
Vehicle (e.g., corn oil, 0.5% carboxymethylcellulose)
-
Sprague-Dawley or Wistar rats (young adults, specific pathogen-free)
-
Animal balance
-
Oral gavage needles (stainless steel, ball-tipped, appropriate size for rats)
-
Syringes
-
Standard laboratory animal caging and husbandry supplies
3. Experimental Workflow:
4. Procedure:
-
Animal Acclimatization: Acclimate animals to the laboratory environment for at least 5 days prior to dosing.
-
Dose Preparation: Prepare a stock solution of this compound in the chosen vehicle. Serial dilutions can be made to achieve the desired dose concentrations. The concentration should be such that the administration volume does not exceed 10 mL/kg body weight.
-
Animal Preparation: Fast animals overnight (with access to water) before dosing. Record the body weight of each animal immediately prior to dosing to calculate the exact volume to be administered.
-
Administration: Administer the prepared this compound solution or vehicle control to the animals via oral gavage.
-
Observation: Observe animals for clinical signs of toxicity and mortality at regular intervals (e.g., 30 minutes, 1, 2, 4, and 6 hours post-dosing) on the first day and daily thereafter for 14 days. Record body weights on days 7 and 14.
-
Necropsy: At the end of the 14-day observation period, euthanize all surviving animals and perform a gross necropsy.
-
Data Analysis: Analyze the mortality data to determine the LD50 value using appropriate statistical methods (e.g., probit analysis).
Dermal Administration Protocol
This protocol is for assessing the acute dermal toxicity of this compound in rats.
1. Objective: To determine the acute dermal toxicity (LD50) of this compound in rats.
2. Materials:
-
This compound (analytical grade)
-
Vehicle (e.g., polyethylene glycol, water)
-
Sprague-Dawley or Wistar rats (young adults, specific pathogen-free)
-
Animal clippers
-
Gauze patches
-
Semi-occlusive dressing (e.g., porous tape)
-
Protective collars (to prevent ingestion of the test substance)
3. Experimental Workflow:
4. Procedure:
-
Animal Preparation: Approximately 24 hours before dosing, clip the fur from the dorsal area of the trunk of each animal (approximately 10% of the body surface area).
-
Dose Application: Apply the test substance uniformly over the clipped skin area.
-
Dressing: Cover the application site with a gauze patch and a semi-occlusive dressing. A protective collar may be used to prevent the animal from ingesting the test substance.
-
Exposure: The exposure period is typically 24 hours.
-
Removal of Test Substance: After 24 hours, remove the dressing and wash the treated skin with a suitable solvent (e.g., lukewarm water and mild soap) to remove any residual test substance.
-
Observation: Observe animals for clinical signs of toxicity, skin irritation at the application site, and mortality for 14 days. Record body weights periodically.
-
Necropsy and Data Analysis: Similar to the oral administration protocol.
Inhalation Administration Protocol
This protocol outlines a general procedure for acute inhalation toxicity testing of this compound in rats.
1. Objective: To determine the acute inhalation toxicity (LC50) of this compound in rats.
2. Materials:
-
This compound (technical grade)
-
Aerosol generation system (e.g., nebulizer for liquid aerosols)
-
Inhalation exposure chamber (nose-only or whole-body)
-
Airflow and concentration monitoring equipment
-
Sprague-Dawley or Wistar rats (young adults, specific pathogen-free)
3. Experimental Workflow:
4. Procedure:
-
Chamber Preparation: Set up and calibrate the inhalation exposure system to ensure a stable and uniform concentration of the test substance aerosol.
-
Animal Placement: Place the animals in the exposure chamber. For nose-only exposure, animals are placed in restraining tubes.
-
Exposure: Expose the animals to the test atmosphere for a predetermined duration (e.g., 4 hours). Monitor and record the chamber concentration, temperature, and humidity throughout the exposure period.
-
Post-Exposure: After the exposure period, remove the animals from the chamber.
-
Observation: Observe animals for clinical signs of toxicity and mortality for 14 days.
-
Necropsy and Data Analysis: Similar to the oral and dermal administration protocols.
Conclusion
The provided application notes and protocols offer a framework for conducting toxicological assessments of this compound in rodent models. Researchers should adapt these methodologies to their specific research questions and adhere to all relevant ethical and regulatory guidelines for animal research. The quantitative data presented, while useful, highlights the need for further studies to establish more precise toxicity values for this compound, particularly for the dermal route and in different rodent species.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Cythioate Concentration for Maximum Insecticidal Effect
Welcome to the technical support center for Cythioate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the use of this compound in insecticidal experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an organothiophosphate insecticide and anthelmintic.[1] Its primary mechanism of action is the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system of insects.[2]
Q2: What is the typical application of this compound in research?
A2: this compound is primarily used in veterinary research for the control of ectoparasites, particularly fleas (Ctenocephalides spp.), on dogs and cats.[1][3][4]
Q3: What is the recommended solvent for preparing this compound solutions for experiments?
A3: this compound is soluble in Dimethyl Sulfoxide (DMSO).[5] For bioassays, acetone is also a commonly used solvent for organophosphate insecticides.[6] It is recommended to prepare a high-concentration stock solution in DMSO and then make serial dilutions in a more volatile solvent like acetone for application in bioassays.
Q4: How stable are this compound solutions?
A4: Organophosphate stock solutions in acetone or ethanol should generally be used within 24 hours if stored at 4°C.[7] For longer-term storage, it is advisable to store stock solutions at -20°C in airtight, light-proof containers and prepare fresh dilutions for each experiment.[8] Some organophosphorus pesticides have been shown to degrade in certain organic solvents like ethyl acetate, even at low temperatures.[9][10]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Insect Mortality | Incorrect this compound Concentration: The concentration used may be too low for the target insect species and life stage. | - Review available efficacy data and consider performing a dose-range finding study. - Ensure accurate preparation of serial dilutions from the stock solution. |
| Degradation of this compound: The this compound solution may have degraded due to improper storage or handling. | - Prepare fresh this compound solutions for each experiment. - Store stock solutions at -20°C in amber vials to protect from light.[8] - Avoid repeated freeze-thaw cycles. | |
| Insect Resistance: The insect population may have developed resistance to organophosphate insecticides. | - Test a known susceptible strain of the insect species to confirm the bioassay is working correctly. - Consider using a synergist, such as piperonyl butoxide (PBO), to see if metabolic resistance is a factor. | |
| Improper Application: The method of application may not be delivering a sufficient dose to the insects. | - Ensure even coating of surfaces in contact assays. - For topical applications, ensure the droplet is applied to the correct location on the insect's body. | |
| High Mortality in Control Group (>10%) | Solvent Toxicity: The solvent used to dissolve this compound may be toxic to the insects at the concentration used. | - Run a solvent-only control to determine its effect on insect mortality. - If solvent toxicity is observed, reduce the final solvent concentration in the assay or switch to a less toxic solvent. Acetone and ethanol at concentrations below 0.5% are generally considered to have low toxicity to cells.[11] |
| Stressful Experimental Conditions: Handling, temperature, or humidity may be causing stress and mortality. | - Handle insects gently and minimize the duration of anesthesia. - Maintain optimal temperature and humidity for the target insect species throughout the experiment. | |
| Contamination: Glassware or other equipment may be contaminated with other insecticides. | - Thoroughly clean all glassware and equipment with an appropriate solvent and rinse with distilled water before use. | |
| Inconsistent Results Between Replicates | Uneven Application of this compound: Inconsistent application of the insecticide can lead to variable exposure. | - Ensure thorough mixing of solutions before application. - For contact assays, ensure a uniform coating of the test surface. |
| Variability in Insect Population: Differences in age, sex, or nutritional status of the insects can affect susceptibility. | - Use insects of a standardized age and life stage for all experiments.[12] |
Quantitative Data
In-Vivo Efficacy of this compound Against Fleas
The following table summarizes the results of in-vivo studies on the effectiveness of orally administered this compound against flea infestations on cats and dogs.
| Host | Flea Species | Dosage | Efficacy | Reference |
| Cats | Ctenocephalides felis | 1.5 mg/kg | >90% reduction | [3] |
| Cats | Ctenocephalides felis | 3.6 mg/kg | 82.8% against female fleas, 33.4% against male fleas | [4] |
| Dogs | Ctenocephalides canis & Ctenocephalides felis | 3.0 mg/kg | >95% reduction | [3] |
Experimental Protocols
Protocol 1: Topical Application Bioassay for Adult Fleas
This protocol is adapted from established methods for determining the toxicity of insecticides to adult fleas.[13]
Materials:
-
Technical grade this compound
-
Acetone (analytical grade)
-
Micropipettes
-
Glass vials
-
CO₂ for anesthetization
-
Adult fleas (Ctenocephalides felis) of a known age
-
Petri dishes
-
Filter paper
Procedure:
-
Preparation of this compound Solutions:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).
-
Perform serial dilutions of the stock solution in acetone to achieve a range of desired concentrations. It is advisable to perform a preliminary range-finding experiment to determine the appropriate concentrations to test.
-
-
Flea Anesthetization:
-
Briefly anesthetize adult fleas using CO₂. Anesthetization should be kept to a minimum to reduce stress.
-
-
Topical Application:
-
Using a micropipette, apply a small, precise volume (e.g., 0.1 µL) of the this compound-acetone solution to the lateral thorax of each anesthetized flea.
-
A control group should be treated with acetone only.
-
-
Observation:
-
Place the treated fleas in a clean glass vial or petri dish lined with filter paper.
-
Maintain the fleas at an appropriate temperature and humidity (e.g., 25°C and 75% RH).
-
Assess mortality at predetermined time points (e.g., 24 and 48 hours). Mortality is typically defined as the inability of the flea to move when gently prodded.
-
-
Data Analysis:
-
Correct for any control mortality using Abbott's formula if it is between 5% and 20%.[14]
-
Calculate the LD50 (the dose required to kill 50% of the population) and other relevant lethal dose values using probit analysis.
-
Protocol 2: Larval Immersion Bioassay
This protocol is a general method for assessing the toxicity of insecticides to insect larvae and can be adapted for flea larvae.
Materials:
-
Technical grade this compound
-
DMSO and/or acetone
-
Distilled water
-
Flea larvae (Ctenocephalides felis) of a specific instar
-
Small beakers or multi-well plates
-
Micropipettes
-
Larval rearing medium
Procedure:
-
Preparation of Test Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a series of aqueous dilutions from the stock solution. A small amount of the solvent from the stock solution will be present in the final aqueous solution, so a solvent control is necessary.
-
-
Bioassay Setup:
-
Add a defined volume of the test solution to each well or beaker.
-
Include a control group with distilled water and a solvent control group with the same concentration of the solvent as in the highest this compound concentration.
-
Add a small amount of larval rearing medium to each well.
-
-
Larval Exposure:
-
Carefully transfer a known number of flea larvae (e.g., 10-20) into each well.
-
-
Incubation and Observation:
-
Incubate the plates at an appropriate temperature and humidity.
-
Record larval mortality at 24 and 48 hours. Larvae that are immobile when gently touched are considered dead.
-
-
Data Analysis:
-
Correct for control mortality using Abbott's formula.
-
Determine the LC50 (the concentration required to kill 50% of the population) using probit analysis.
-
Visualizations
Signaling Pathway: Acetylcholinesterase Inhibition
The following diagram illustrates the mechanism of action of this compound at the cholinergic synapse in insects.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. Efficacy Of this compound Against Fleas On Dogs And Cats [agris.fao.org]
- 4. Differential activity of this compound against female and male Ctenocephalides felis on cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. targetmol.cn [targetmol.cn]
- 6. Oral and Topical Insecticide Response Bioassays and Associated Statistical Analyses Used Commonly in Veterinary and Medical Entomology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdc.gov [cdc.gov]
- 8. researchgate.net [researchgate.net]
- 9. royalsocietypublishing.org [royalsocietypublishing.org]
- 10. researchgate.net [researchgate.net]
- 11. ajmb.umsha.ac.ir [ajmb.umsha.ac.ir]
- 12. journals.rdagriculture.in [journals.rdagriculture.in]
- 13. Topical application as a method for comparing the effectiveness of insecticides against cat flea (Siphonaptera: Pulicidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Towards integrated commodity ... - Section 8-Chemical control methods insecticies and pesticides (cont.) [fao.org]
Cythioate Stability and Degradation in Aqueous Solutions: A Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance and answers frequently asked questions regarding the stability and degradation of cythioate in aqueous solutions. Due to the limited availability of specific experimental data in publicly accessible literature, this guide focuses on providing general principles, troubleshooting advice for stability studies, and standardized protocols to help researchers generate reliable data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in aqueous solutions a concern?
This compound is an organothiophosphate insecticide.[1] Its stability in aqueous solutions is a critical factor for researchers in various fields, including environmental science and drug development. Understanding its degradation profile is essential for assessing its environmental fate, determining its efficacy and safety in potential veterinary formulations, and developing accurate analytical methods.
Q2: What are the primary degradation pathways for organothiophosphate compounds like this compound in water?
Organothiophosphate compounds can degrade in aqueous environments through several pathways:
-
Hydrolysis: The cleavage of chemical bonds by reaction with water. For this compound, this would likely involve the breaking of the phosphate ester bond. Hydrolysis is often influenced by pH and temperature.
-
Photolysis: Degradation caused by exposure to light, particularly ultraviolet (UV) radiation. The rate of photolysis depends on the light intensity and the presence of other substances in the water that can act as photosensitizers.
-
Oxidation: Reaction with oxidizing agents present in the water, which can alter the chemical structure of the molecule.
Q3: I am observing rapid degradation of my this compound stock solution. What could be the cause?
Rapid degradation of this compound in an aqueous stock solution can be attributed to several factors:
-
pH of the Solution: Organothiophosphates are generally more susceptible to hydrolysis under alkaline (high pH) conditions. Verify the pH of your water or buffer. If it is above 7, consider preparing the solution in a neutral or slightly acidic buffer.
-
Temperature: Higher temperatures typically accelerate the rate of hydrolysis. Ensure your stock solutions are stored at recommended low temperatures (e.g., 2-8°C) and protected from significant temperature fluctuations.
-
Light Exposure: If your solution is exposed to ambient or UV light, photolysis may be occurring. Store solutions in amber vials or protect them from light.
-
Contaminants: The presence of certain metal ions or microbial contamination in the water can catalyze degradation. Use high-purity water (e.g., HPLC-grade) for preparing solutions.
Q4: How can I monitor the degradation of this compound in my experiments?
A stability-indicating analytical method is required to accurately quantify the decrease of the parent this compound molecule and the increase of its degradation products over time. High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection is a common and effective technique for this purpose. The method should be validated to ensure it can separate this compound from its potential degradation products without interference.
Troubleshooting Guide for this compound Stability Studies
| Problem | Possible Causes | Recommended Actions |
| Inconsistent results between replicate stability samples. | - Non-homogenous sample solution.- Inconsistent storage conditions (temperature, light exposure).- Pipetting or dilution errors.- Analytical instrument variability. | - Ensure complete dissolution and thorough mixing of the initial stock solution.- Use a calibrated and temperature-controlled incubator or water bath.- Use calibrated pipettes and follow a consistent dilution protocol.- Run system suitability tests on the analytical instrument before each analysis. |
| No degradation observed under stress conditions (e.g., high pH, high temperature). | - this compound is more stable under the tested conditions than anticipated.- The stress condition is not severe enough.- The analytical method is not sensitive enough to detect small changes. | - Increase the severity of the stress condition (e.g., higher pH, higher temperature, longer duration).- Verify the performance of your analytical method, including its limit of detection and quantification. |
| Mass balance is not achieved (sum of parent compound and degradation products is less than 100%). | - Formation of volatile degradation products.- Adsorption of this compound or its degradation products to the container walls.- Formation of degradation products that are not detected by the analytical method. | - Consider using headspace gas chromatography (GC) to analyze for volatile compounds.- Use silanized glass vials or polypropylene containers to minimize adsorption.- Adjust the analytical method (e.g., change the detection wavelength, use a different column, or employ a universal detector like a mass spectrometer) to detect a wider range of potential degradants. |
Experimental Protocols
Protocol 1: Hydrolysis Study of this compound
Objective: To determine the rate of hydrolysis of this compound at different pH values.
Materials:
-
This compound analytical standard
-
HPLC-grade water
-
pH buffers (e.g., pH 4, 7, and 9)
-
Constant temperature incubator or water bath
-
HPLC system with a suitable detector
Procedure:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile).
-
In separate amber glass vials, add a small aliquot of the this compound stock solution to each pH buffer (4, 7, and 9) to achieve the desired final concentration. The volume of the organic solvent should be minimal (e.g., <1%) to avoid co-solvent effects.
-
Place the vials in a constant temperature incubator (e.g., 25°C, 40°C, and 50°C).
-
At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48, 72 hours), withdraw an aliquot from each vial.
-
Immediately quench any further reaction by adding the aliquot to a vial containing a suitable solvent and, if necessary, neutralizing the pH.
-
Analyze the samples using a validated stability-indicating HPLC method to determine the concentration of this compound.
-
Plot the natural logarithm of the this compound concentration versus time for each pH and temperature condition. The slope of the line will be the negative of the first-order rate constant (-k).
-
Calculate the half-life (t½) for each condition using the formula: t½ = 0.693 / k.
Protocol 2: Aqueous Photolysis Study of this compound
Objective: To determine the rate of photolysis of this compound in an aqueous solution upon exposure to a light source.
Materials:
-
This compound analytical standard
-
HPLC-grade water
-
Quartz reaction vessels
-
A photolysis chamber with a controlled light source (e.g., xenon arc lamp simulating sunlight)
-
HPLC system
Procedure:
-
Prepare an aqueous solution of this compound in HPLC-grade water in quartz reaction vessels.
-
Prepare parallel "dark" control samples by wrapping identical vessels in aluminum foil.
-
Place both the test and dark control vessels in the photolysis chamber.
-
Maintain a constant temperature throughout the experiment.
-
At specific time intervals, withdraw samples from both the irradiated and dark control vessels.
-
Analyze the samples by HPLC to determine the concentration of this compound.
-
Calculate the rate of photolysis by subtracting the degradation rate in the dark controls from the degradation rate in the irradiated samples.
-
If possible, use a chemical actinometer to measure the light intensity to calculate the photolysis quantum yield.
Visualizations
Caption: Potential degradation pathways of this compound in aqueous solutions.
Caption: General workflow for a this compound stability study.
Caption: A logical approach to troubleshooting inconsistent stability data.
References
Technical Support Center: Cythioate Degradation Product Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the identification and analysis of Cythioate degradation products.
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation pathways for this compound?
A1: Based on the chemical structure of this compound, an organothiophosphate, the primary degradation pathways are expected to be hydrolysis and oxidation.
-
Hydrolysis: This process likely involves the cleavage of the phosphoester bond (P-O-aryl linkage). This would result in the formation of O,O-dimethyl phosphorothioic acid and p-sulfamoylphenol. Hydrolysis can be influenced by pH and temperature.
-
Oxidation: The thiophosphate group (P=S) in this compound can be oxidized to its phosphate analog (P=O), forming the more potent cholinesterase inhibitor, this compound oxon. Further oxidation of the sulfur atom in the leaving group is also a possibility.
-
Photodegradation: Exposure to light, particularly UV radiation, can also lead to the degradation of this compound, potentially through various cleavage and rearrangement reactions.
Q2: What are the common challenges in analyzing this compound and its degradation products?
A2: Researchers may encounter several challenges, including:
-
Co-elution: The parent compound and its degradation products may have similar polarities, leading to overlapping peaks in chromatographic separations.
-
Matrix Effects: When analyzing samples from complex matrices like soil, water, or biological tissues, other components can interfere with the ionization and detection of the analytes in mass spectrometry.
-
Standard Unavailability: Analytical standards for specific degradation products may not be commercially available, making their definitive identification and quantification challenging.
-
Low Concentrations: Degradation products may be present at very low concentrations, requiring highly sensitive analytical instrumentation.
Q3: Which analytical techniques are most suitable for identifying and quantifying this compound and its degradation products?
A3: The most common and effective techniques are:
-
High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS): This is a highly sensitive and selective method for separating and identifying both the parent compound and its polar degradation products.
-
Gas Chromatography coupled with Mass Spectrometry (GC-MS): GC-MS is well-suited for the analysis of volatile and semi-volatile compounds. Derivatization may be necessary for some of the more polar degradation products to improve their volatility for GC analysis.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound degradation products.
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Poor peak shape or resolution in HPLC. | - Inappropriate mobile phase composition.- Column degradation.- Sample overload. | - Optimize the mobile phase gradient and pH.- Use a new or different type of HPLC column (e.g., C18, phenyl-hexyl).- Reduce the injection volume or dilute the sample. |
| No or low signal for analytes in MS. | - Inefficient ionization.- Matrix suppression.- Analyte degradation in the ion source. | - Optimize MS source parameters (e.g., electrospray voltage, gas flows, temperature).- Improve sample cleanup to remove interfering matrix components.- Use a different ionization technique (e.g., APCI instead of ESI). |
| Inconsistent retention times. | - Fluctuations in mobile phase composition or flow rate.- Temperature variations.- Column equilibration issues. | - Ensure proper mixing and degassing of the mobile phase.- Use a column oven to maintain a stable temperature.- Ensure the column is adequately equilibrated before each injection. |
| Difficulty in identifying unknown degradation products. | - Lack of reference standards.- Insufficient fragmentation in MS/MS. | - Utilize high-resolution mass spectrometry (HRMS) to obtain accurate mass and elemental composition.- Perform in-silico fragmentation analysis to predict fragmentation patterns.- Attempt to synthesize the suspected degradation product for confirmation. |
Experimental Protocols
Sample Preparation for Analysis of this compound and its Degradation Products in Soil
-
Extraction:
-
Weigh 10 g of soil into a 50 mL centrifuge tube.
-
Add 20 mL of acetonitrile.
-
Vortex for 2 minutes.
-
Sonicate for 15 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Collect the supernatant.
-
-
Clean-up (Dispersive Solid-Phase Extraction - dSPE):
-
Transfer a 6 mL aliquot of the supernatant to a 15 mL centrifuge tube containing 900 mg of anhydrous magnesium sulfate and 150 mg of PSA (primary secondary amine) sorbent.
-
Vortex for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Take a 1 mL aliquot of the supernatant and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of the initial mobile phase for LC-MS/MS analysis.
-
HPLC-MS/MS Method for the Analysis of this compound and its Potential Degradation Products
-
HPLC System: A standard HPLC system capable of binary gradient elution.
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile
-
-
Gradient Program:
Time (min) %B 0 10 10 90 12 90 12.1 10 | 15 | 10 |
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
Compound Precursor Ion (m/z) Product Ion (m/z) This compound 298.0 125.1 This compound oxon (putative) 282.0 109.1 | p-Sulfamoylphenol (putative) | 174.0 | 107.1 |
Note: The MRM transitions for putative degradation products are theoretical and would need to be confirmed with analytical standards.
Visualizations
Caption: Experimental workflow for the analysis of this compound degradation products in soil.
Caption: Putative degradation pathways of this compound.
Technical Support Center: Overcoming Solubility Challenges with Cythioate in Culture Media
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address solubility issues encountered when using Cythioate in in-vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an organothiophosphate compound used as an insecticide and anthelmintic.[1][2] Its primary mechanism of action is the inhibition of the enzyme acetylcholinesterase (AChE).[3] This inhibition leads to an accumulation of the neurotransmitter acetylcholine (ACh) at cholinergic synapses, resulting in overstimulation of nicotinic and muscarinic receptors.
Q2: I'm observing precipitation when I add this compound to my culture medium. What is the likely cause?
This compound is a hydrophobic compound, and like many organic molecules, it has low solubility in aqueous solutions such as cell culture media. Direct addition of a concentrated stock solution, especially if prepared in a water-miscible organic solvent, can cause it to immediately precipitate out of solution upon contact with the aqueous environment of the media.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
Dimethyl sulfoxide (DMSO) is a recommended solvent for preparing a stock solution of this compound.[3] It is a powerful polar aprotic solvent capable of dissolving a wide range of nonpolar and polar compounds.[4][5]
Q4: Is there a maximum concentration of DMSO that is safe for my cell cultures?
The tolerance of cell lines to DMSO can vary. However, a general guideline is to keep the final concentration of DMSO in the culture medium at or below 0.5% (v/v) to minimize cytotoxic effects. Some robust cell lines may tolerate up to 1%, but it is always recommended to perform a vehicle control experiment to determine the specific tolerance of your cell line.
Q5: Are there alternative solvents to DMSO for dissolving this compound?
While DMSO is the most commonly recommended solvent, other organic solvents like ethanol or dimethylformamide (DMF) could potentially be used. However, their compatibility and the maximum tolerated concentration for your specific cell line would need to be determined empirically. For any alternative solvent, it is crucial to run a vehicle control to assess its impact on the cells.
Troubleshooting Guide
Issue: Precipitation of this compound upon addition to culture media.
Root Cause: Rapid change in solvent polarity when a concentrated DMSO stock of hydrophobic this compound is introduced into the aqueous culture medium.
Solutions:
-
Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your culture medium does not exceed the tolerated limit for your cells (typically ≤ 0.5%). This may require preparing a more dilute stock solution of this compound in DMSO, which will necessitate adding a larger volume to your culture, so a careful balance is needed.
-
Step-wise Dilution: Instead of adding the this compound-DMSO stock directly to the full volume of media, try a step-wise dilution. Add the stock solution to a small volume of serum-containing media first, vortex gently, and then add this mixture to the rest of your culture. The proteins in the serum can sometimes help to stabilize the compound.
-
Pre-warming of Media: Gently warming the culture media to 37°C before adding the this compound stock can sometimes improve solubility.
-
Increase Mixing Efficiency: When adding the stock solution, ensure the media is being gently agitated or swirled to promote rapid and even dispersion of the compound, preventing localized high concentrations that are more prone to precipitation.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₈H₁₂NO₅PS₂ | [2] |
| Molecular Weight | 297.29 g/mol | [2] |
| Appearance | Crystalline solid | |
| Melting Point | 71 °C | [6] |
| Solubility in DMSO | Soluble | [3] |
Table 2: Recommended Maximum DMSO Concentrations in Cell Culture
| Cell Type | Maximum Recommended Final DMSO Concentration (v/v) | Notes |
| Most Cancer Cell Lines | 0.5% - 1.0% | A vehicle control is highly recommended. |
| Primary Neurons | ≤ 0.1% | Primary cells are generally more sensitive. |
| Stem Cells | ≤ 0.1% | To avoid differentiation or toxicity. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Objective: To prepare a concentrated stock solution of this compound in DMSO.
-
Materials:
-
This compound powder (CAS 115-93-5)
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM, 50 mM, or 100 mM).
-
Vortex the tube at room temperature until the this compound is completely dissolved. Gentle warming to 37°C can be applied if necessary.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Protocol 2: Dosing Cell Cultures with this compound
-
Objective: To add this compound to cell cultures while minimizing precipitation and ensuring a non-toxic final solvent concentration.
-
Materials:
-
This compound stock solution in DMSO
-
Pre-warmed complete cell culture medium
-
Cultured cells in multi-well plates or flasks
-
-
Procedure:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Calculate the volume of the stock solution required to achieve the desired final concentration in your cell culture. Ensure the final DMSO concentration will be within the tolerated range for your cells (e.g., ≤ 0.5%).
-
Prepare a working dilution of the this compound stock in pre-warmed complete culture medium. For example, if your final desired concentration is 10 µM, you could make a 10X working solution (100 µM) in culture medium.
-
Gently swirl the plate or flask while adding the working dilution of this compound to the cell culture.
-
Return the cells to the incubator for the desired treatment period.
-
Crucially, include a vehicle control group: treat a set of cells with the same final concentration of DMSO as the this compound-treated cells.
-
Visualizations
Signaling Pathways
As an acetylcholinesterase inhibitor, this compound's primary effect is the potentiation of acetylcholine signaling. The accumulated acetylcholine activates two main types of receptors: muscarinic and nicotinic, each with distinct downstream signaling cascades.
Caption: Downstream signaling pathways activated by this compound-induced acetylcholinesterase inhibition.
Experimental Workflow
The following diagram outlines the general workflow for conducting an in-vitro experiment with this compound, from preparation to data analysis.
Caption: General experimental workflow for in-vitro studies using this compound.
References
- 1. scribd.com [scribd.com]
- 2. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. targetmol.cn [targetmol.cn]
- 4. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 5. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
Factors affecting Cythioate activity in experimental setups
Welcome to the technical support center for Cythioate. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for experimental setups. Here you will find frequently asked questions and troubleshooting guides to help you overcome common challenges and ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an organothiophosphate compound used as an insecticide and anthelmintic.[1][2][3][4] Its primary mechanism of action is the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system.[5][6] AChE is responsible for hydrolyzing the neurotransmitter acetylcholine, which terminates the nerve impulse.[6] By inhibiting AChE, this compound causes an accumulation of acetylcholine, leading to overstimulation of cholinergic receptors and subsequent disruption of nerve function, which is ultimately lethal to the target organism.[6][7][8]
Q2: Why is metabolic activation required for this compound's activity?
A2: this compound is a phosphorothioate, containing a phosphorus-sulfur double bond (P=S). In this form, it is a poor inhibitor of acetylcholinesterase.[9] To become a potent inhibitor, it must be metabolically activated to its oxygen analog, often referred to as an "oxon," which contains a phosphorus-oxygen double bond (P=O).[9][10] This conversion, known as desulfuration, is primarily catalyzed by cytochrome P450 (CYP) enzymes, which are abundant in the liver.[11][12][13] The oxon form is significantly more electrophilic and readily phosphorylates the serine residue in the active site of AChE, causing inhibition.[7]
Q3: Which factors can influence the stability of this compound in my experimental solutions?
A3: The stability of this compound, like other organophosphates, is significantly affected by pH and temperature.
-
pH: this compound is susceptible to alkaline hydrolysis. In solutions with a pH greater than 7.0, the compound will begin to break down, and the rate of this degradation increases significantly as the pH becomes more alkaline.[14] For every unit increase in pH, the rate of hydrolysis can increase tenfold.
-
Temperature: Higher temperatures can accelerate the rate of hydrolysis. Storing stock solutions and experimental mixtures at recommended temperatures (e.g., 2-8°C for stock) is crucial for maintaining its integrity.[15][16]
-
Contaminants: The presence of certain metal ions, such as copper, can catalyze the degradation of organophosphates and should be avoided in buffers and solutions.[17]
Troubleshooting Guide
Problem: I am observing lower-than-expected or no inhibitory activity of this compound in my assay.
This is a common issue that can arise from several factors related to compound activation, stability, and the experimental setup itself. Use the following guide to diagnose the potential cause.
Quantitative Data Summary
Table 1: Effect of pH on the Half-life of Chlorpyrifos Oxon at 23°C
| pH | Half-life (t½) |
|---|---|
| 8.0 | 20.9 days |
| 9.0 | 6.7 days |
| 11.8 | 13.9 minutes |
(Data sourced from a study on chlorpyrifos oxon stability and is intended to be representative of organophosphate behavior.)[18]
Experimental Protocols
Protocol 1: In Vitro Metabolic Activation and Acetylcholinesterase (AChE) Inhibition Assay
This protocol describes how to test the inhibitory activity of this compound on AChE following metabolic activation by liver microsomes.
Materials:
-
This compound (analytical standard)[15]
-
Human liver microsomes (e.g., S9 fraction)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, G6P-dehydrogenase)
-
Acetylcholinesterase (AChE) from a suitable source (e.g., human recombinant)
-
Assay Buffer (e.g., 0.1 M phosphate buffer, pH 7.4)
-
Acetylthiocholine (ATCh) - AChE substrate
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) - chromogen
-
96-well microplate and plate reader capable of reading absorbance at 412 nm
Procedure:
-
Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions in assay buffer to achieve the desired final concentrations.
-
Prepare the liver microsome and NADPH regenerating system mixture in assay buffer according to the manufacturer's instructions.
-
Prepare the AChE working solution and the detection solution (ATCh and DTNB in buffer).[19]
-
-
Metabolic Activation Step:
-
In a 96-well plate, add your this compound dilutions.
-
Add the liver microsome/NADPH mixture to each well.
-
Include controls: a "no this compound" control (vehicle only) and a "no NADPH" control (microsomes and this compound but no NADPH) to confirm activation-dependency.
-
Incubate the plate at 37°C for 30 minutes to allow for the metabolic conversion of this compound to its active oxon form.[20]
-
-
AChE Inhibition Step:
-
Following the activation incubation, add the AChE working solution to all wells.
-
Incubate for 10-15 minutes at room temperature to allow the activated this compound to inhibit the enzyme.
-
-
Detection:
-
Initiate the colorimetric reaction by adding the ATCh/DTNB detection solution to all wells.[21]
-
Immediately place the plate in a microplate reader and measure the change in absorbance at 412 nm over time (kinetic mode) for 5-10 minutes.[19] The rate of color change is proportional to the AChE activity.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well (mOD/min).
-
Determine the percentage of inhibition for each this compound concentration relative to the vehicle control: % Inhibition = 100 * (V_control - V_sample) / V_control
-
Plot the % inhibition against the logarithm of this compound concentration to determine the IC50 value.
-
Signaling Pathway Diagram
This compound's activity is centered on the disruption of cholinergic signaling at the synapse. The diagram below illustrates this process.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. This compound - Wikiwand [wikiwand.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. targetmol.cn [targetmol.cn]
- 6. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. epa.gov [epa.gov]
- 8. Organophosphate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. cot.food.gov.uk [cot.food.gov.uk]
- 10. worldscientific.com [worldscientific.com]
- 11. Evidence for the activation of organophosphate pesticides by cytochromes P450 3A4 and 2D6 in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Organophosphate Flame Retardants and Plasticizers in Aqueous Solution: pH-Dependent Hydrolysis, Kinetics, and Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound PESTANAL , analytical standard 115-93-5 [sigmaaldrich.com]
- 16. This compound PESTANAL , analytical standard 115-93-5 [sigmaaldrich.com]
- 17. Organophosphate Insecticide Activity Reduced when Mixed with Copper(lI) Hydroxide in Peach Dormant Sprays [agris.fao.org]
- 18. Half-life of chlorpyrifos oxon and other organophosphorus esters in aqueous solution - PMC [pmc.ncbi.nlm.nih.gov]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 21. downloads.regulations.gov [downloads.regulations.gov]
Technical Support Center: Minimizing Cythioate Cross-Reactivity in Immunoassays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting and minimizing cross-reactivity when conducting immunoassays for the organothiophosphate insecticide, Cythioate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is immunoassay a common method for its detection?
This compound is an organothiophosphate insecticide and anthelmintic used in veterinary medicine.[1][2] Immunoassays, such as ELISA (Enzyme-Linked Immunosorbent Assay), are frequently employed for its detection due to their high sensitivity, speed, and cost-effectiveness compared to traditional chromatographic methods.
Q2: What is cross-reactivity in the context of a this compound immunoassay?
Cross-reactivity occurs when substances structurally similar to this compound bind to the anti-Cythioate antibodies used in the assay. This can lead to inaccurate, often falsely elevated, results. Understanding and mitigating cross-reactivity is crucial for reliable quantification of this compound.
Q3: Which compounds are most likely to cross-react in a this compound immunoassay?
Organophosphates with a similar chemical structure to this compound are the most likely to cause cross-reactivity. Due to the shared phosphorothioate backbone and phenyl group, compounds such as Parathion, Methyl Parathion, and Fenitrothion are potential cross-reactants. The extent of cross-reactivity will depend on the specificity of the antibody used.
Q4: How can I determine if my assay is affected by cross-reactivity?
To assess cross-reactivity, you should test a panel of structurally related compounds in your this compound immunoassay. By running standard curves for each potential cross-reactant, you can calculate the percent cross-reactivity relative to this compound.
Q5: What are matrix effects and how do they relate to cross-reactivity?
Matrix effects are interferences caused by components in the sample (e.g., serum, plasma, tissue extract) that are not the analyte of interest. These effects can either enhance or suppress the assay signal, leading to inaccurate results. While distinct from cross-reactivity, matrix effects can exacerbate the impact of cross-reacting compounds.
Troubleshooting Guides
Issue 1: Higher-Than-Expected this compound Concentrations
| Possible Cause | Recommended Action |
| Cross-reactivity with other organophosphates | Test for the presence of structurally similar compounds like Parathion, Methyl Parathion, or Fenitrothion in your samples. If present, consider a sample cleanup step to remove these interfering substances. See the Sample Preparation Protocol to Reduce Cross-Reactivity. |
| Matrix Effects | Perform a spike and recovery experiment to determine if the sample matrix is enhancing the signal. If matrix effects are significant, optimize sample dilution or use matrix-matched calibrators.[3] |
| Contaminated Reagents or Buffers | Prepare fresh buffers and reagents. Ensure that glassware and pipette tips are clean and free of contaminants. |
Issue 2: Poor Assay Precision (High Coefficient of Variation, %CV)
| Possible Cause | Recommended Action |
| Inconsistent Pipetting | Ensure pipettes are properly calibrated. Use reverse pipetting for viscous samples. Change pipette tips for each standard and sample.[3][4] |
| Plate Washing Inconsistencies | Ensure uniform and thorough washing of all wells. Consider using an automated plate washer for improved consistency. Increase the number of wash steps or the soaking time.[5][6][7] |
| Temperature Gradients Across the Plate | Allow all reagents and the plate to equilibrate to room temperature before starting the assay. Avoid stacking plates during incubation.[3] |
| Improper Mixing | Gently vortex or invert all reagents and samples before use. |
Issue 3: Low or No Signal
| Possible Cause | Recommended Action |
| Degraded this compound Standard or Conjugate | Prepare fresh standards from a reliable stock. Ensure the enzyme conjugate is stored correctly and has not expired. |
| Incorrect Reagent Addition | Review the assay protocol to ensure all reagents were added in the correct order and volume. |
| Sub-optimal Incubation Times or Temperatures | Optimize incubation times and temperatures. Longer incubation at lower temperatures (e.g., overnight at 4°C) can sometimes increase signal.[8][9] |
| Inactivated Enzyme Conjugate | Avoid using buffers containing sodium azide, as it can inhibit horseradish peroxidase (HRP). |
Data Presentation: Hypothetical Cross-Reactivity of a this compound Immunoassay
The following table presents hypothetical cross-reactivity data for a competitive ELISA designed for this compound detection. This data is illustrative and based on typical cross-reactivity profiles observed for organophosphate immunoassays.[10][11][12]
| Compound | Chemical Structure | IC50 (ng/mL) | % Cross-Reactivity* |
| This compound | O,O-Dimethyl O-(4-sulfamoylphenyl) phosphorothioate | 10 | 100% |
| Fenitrothion | O,O-Dimethyl O-(3-methyl-4-nitrophenyl) phosphorothioate | 50 | 20% |
| Methyl Parathion | O,O-Dimethyl O-(4-nitrophenyl) phosphorothioate | 80 | 12.5% |
| Parathion | O,O-Diethyl O-(4-nitrophenyl) phosphorothioate | 200 | 5% |
| Malathion | O,O-Dimethyl S-(1,2-dicarbethoxyethyl) phosphorodithioate | >1000 | <1% |
| Chlorpyrifos | O,O-Diethyl O-(3,5,6-trichloro-2-pyridinyl) phosphorothioate | >1000 | <1% |
% Cross-Reactivity = (IC50 of this compound / IC50 of Compound) x 100
Experimental Protocols
Protocol 1: Competitive ELISA for this compound Quantification
This protocol outlines a standard competitive ELISA procedure for the quantification of this compound.
-
Coating: Coat a 96-well microplate with a this compound-protein conjugate (e.g., this compound-BSA) in coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Add blocking buffer (e.g., 1% BSA in PBS) to each well to block non-specific binding sites. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Competitive Reaction: Add this compound standards or samples and a limited amount of anti-Cythioate antibody to each well. Incubate for 1-2 hours at room temperature. During this step, free this compound in the sample competes with the coated this compound-protein conjugate for antibody binding.
-
Washing: Repeat the washing step.
-
Detection: Add an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-rabbit IgG) that binds to the primary anti-Cythioate antibody. Incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add a TMB substrate solution to each well. Incubate in the dark for 15-30 minutes.
-
Stopping the Reaction: Add a stop solution (e.g., 2N H₂SO₄) to each well.
-
Reading: Read the absorbance at 450 nm using a microplate reader. The signal intensity is inversely proportional to the concentration of this compound in the sample.
Protocol 2: Sample Preparation to Reduce Cross-Reactivity and Matrix Effects
This protocol describes a solid-phase extraction (SPE) method to clean up samples and reduce interference from cross-reacting compounds and matrix components.
-
Sample Pre-treatment: For biological samples (e.g., serum, plasma), perform a protein precipitation step by adding an equal volume of acetonitrile. Centrifuge and collect the supernatant. For environmental samples, perform a suitable extraction (e.g., liquid-liquid extraction with an organic solvent).
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing with methanol followed by equilibration with deionized water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a low-percentage organic solvent in water (e.g., 10% methanol) to remove polar interfering compounds.
-
Elution: Elute this compound and other retained organophosphates with a higher concentration of organic solvent (e.g., acetonitrile or methanol).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in the immunoassay buffer.
-
Analysis: The cleaned-up sample is now ready for analysis using the competitive ELISA protocol.
Visualizations
Caption: Workflow for a competitive ELISA for this compound detection.
Caption: Solid-Phase Extraction (SPE) workflow for sample cleanup.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C8H12NO5PS2 | CID 8293 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 4. ELISA Troubleshooting Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 5. arp1.com [arp1.com]
- 6. biocompare.com [biocompare.com]
- 7. novateinbio.com [novateinbio.com]
- 8. bitesizebio.com [bitesizebio.com]
- 9. ELISA Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Enzyme-linked immunosorbent assays for the insecticide fenitrothion. Influence of hapten conformation and sample matrix on assay performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Dealing with Cythioate crystallization in stock solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cythioate stock solutions.
Troubleshooting Guide: this compound Crystallization
Crystallization or precipitation of this compound in a stock solution can lead to inaccurate dosing and experimental variability. This guide provides a systematic approach to troubleshoot and resolve this issue.
Problem: Precipitate or crystals are observed in the this compound stock solution.
Initial Assessment Workflow
Caption: Troubleshooting workflow for this compound crystallization.
Detailed Troubleshooting Steps:
1. Verify Solution Parameters:
-
Concentration: Is the concentration of this compound too high for the chosen solvent? Cross-reference the intended concentration with known solubility limits if available. While specific solubility data for this compound in all common lab solvents is not readily published, organophosphates generally exhibit better solubility in non-polar organic solvents.
-
Solvent Purity: Was a high-purity, anhydrous grade solvent used? Water contamination can significantly decrease the solubility of hydrophobic compounds like this compound, leading to precipitation.
2. Review the Stock Solution Preparation Protocol:
-
Dissolution Method: Was the this compound fully dissolved initially? Gentle warming (to no more than 40-50°C) and vortexing or sonication can aid in complete dissolution. However, be cautious as excessive heat can degrade the compound.
-
Material Purity: Was the this compound solid of high purity? Impurities can act as nucleation sites, promoting crystallization.
3. Evaluate Solvent Selection:
-
Solvent Type: Is the chosen solvent appropriate for this compound? While a commercial solution uses acetonitrile, other organic solvents like acetone, DMSO (dimethyl sulfoxide), and DMF (dimethylformamide) are commonly used for preparing stock solutions of similar compounds.
-
Solubility Testing: If crystallization persists, consider performing a small-scale solubility test with alternative solvents to identify a more suitable one.
4. Assess Storage Conditions:
-
Temperature: Was the stock solution stored at an inappropriate temperature? A significant drop in temperature can cause a supersaturated solution to crystallize. While refrigeration is often used to slow degradation, it can also reduce solubility.
-
Light Exposure: Was the solution protected from light? Some compounds can degrade upon light exposure, and the degradation products may be less soluble. Storing solutions in amber vials is recommended.
5. Corrective Actions:
-
Redissolving: If crystallization is due to storage temperature, gently warm the solution and vortex or sonicate until the crystals redissolve. Before use, ensure the solution is at room temperature and visually inspect for any recrystallization.
-
Preparing a Fresh Solution: If the cause is incorrect concentration, solvent contamination, or degradation, it is best to prepare a fresh stock solution following a revised protocol.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for preparing this compound stock solutions?
A1: While specific solubility data is limited in publicly available literature, a common solvent for commercially available this compound solutions is acetonitrile . Other organic solvents such as acetone , DMSO , and DMF are generally suitable for dissolving organophosphate compounds. It is crucial to use anhydrous grade solvents to prevent precipitation caused by water contamination.
Q2: What is the maximum recommended concentration for a this compound stock solution?
A2: The maximum concentration will depend on the chosen solvent and the storage temperature. It is recommended to start with a lower concentration (e.g., 10-20 mg/mL) and visually inspect for stability. If a higher concentration is required, a solubility test should be performed.
Q3: How should I store my this compound stock solution to prevent crystallization?
A3: Store the stock solution in a tightly sealed, amber vial to protect it from light and moisture. For short-term storage, room temperature may be acceptable if the solution is stable. For long-term storage, refrigeration at 2-8°C is common, but be aware that this may increase the risk of crystallization if the solution is near its saturation point. If storing at a lower temperature, allow the solution to fully equilibrate to room temperature and ensure all crystals have redissolved before use.
Q4: My this compound solution has crystallized upon removal from the refrigerator. What should I do?
A4: This is a common issue. Gently warm the vial in a water bath (not exceeding 40-50°C) and vortex or sonicate until all crystals have dissolved. Visually confirm that the solution is clear before use. To prevent this in the future, you could consider preparing a slightly lower concentration stock or storing it at a controlled room temperature if stability allows.
Q5: Can I use a co-solvent system to improve this compound solubility?
A5: Yes, a co-solvent system can be an effective strategy. For example, dissolving this compound in a small amount of DMSO and then diluting with a less polar solvent might improve overall solubility and stability. However, the compatibility of the co-solvent system with your experimental setup must be considered.
Data Presentation
Table 1: General Properties of this compound
| Property | Value |
| Molecular Formula | C₈H₁₂NO₅PS₂ |
| Molecular Weight | 297.29 g/mol |
| Appearance | Crystalline solid |
| Melting Point | 71 °C |
Experimental Protocols
Protocol 1: Preparation of a 10 mg/mL this compound Stock Solution in Acetonitrile
-
Materials:
-
This compound (solid)
-
Anhydrous acetonitrile (high-purity grade)
-
Analytical balance
-
Amber glass vial with a screw cap
-
Vortex mixer or sonicator
-
-
Procedure:
-
Weigh 10 mg of this compound solid on an analytical balance.
-
Carefully transfer the solid to a clean, dry amber glass vial.
-
Add 1 mL of anhydrous acetonitrile to the vial.
-
Tightly cap the vial.
-
Vortex or sonicate the solution at room temperature until the this compound is completely dissolved. Visually inspect the solution against a light source to ensure no solid particles remain.
-
Label the vial clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the solution under the appropriate conditions as determined by your stability studies.
-
Mandatory Visualization
Mechanism of Action of Organophosphate Insecticides
This compound, as an organophosphate insecticide, primarily acts by inhibiting the enzyme acetylcholinesterase (AChE).[1][2] This inhibition leads to the accumulation of the neurotransmitter acetylcholine (ACh) in the synaptic cleft, resulting in continuous stimulation of cholinergic receptors.[1][3][4]
Caption: Mechanism of acetylcholinesterase inhibition by this compound.
References
Validation & Comparative
Comparative analysis of Cythioate and Fenthion on insect pests
An Objective Comparison of Cythioate and Fenthion for Insect Pest Control
This guide provides a detailed comparative analysis of this compound and Fenthion, two organothiophosphate insecticides. The information is tailored for researchers, scientists, and drug development professionals, offering a comprehensive look at their efficacy, mechanisms of action, and the experimental protocols used for their evaluation.
Introduction
This compound and Fenthion are organothiophosphate compounds that function as insecticides by inhibiting the enzyme acetylcholinesterase.[1][2] this compound is primarily used in veterinary medicine as a systemic treatment to control fleas on dogs and cats.[3][4] Fenthion is a broad-spectrum insecticide and acaricide with a history of use in agriculture, public health for mosquito control, and also in veterinary applications to control external parasites.[5][6] Both compounds exert their effects through contact and stomach action, leading to paralysis and death in susceptible insects.[7]
Comparative Data: Physicochemical and Toxicological Properties
Quantitative comparison of the insecticidal potency of this compound and Fenthion is limited by the availability of studies conducted under identical conditions. The following table summarizes their key characteristics based on available data.
| Feature | This compound | Fenthion |
| Chemical Class | Organothiophosphate | Organothiophosphate |
| Primary Use | Veterinary ectoparasiticide (fleas)[8][9] | Broad-spectrum insecticide, acaricide[5][10] |
| Mechanism of Action | Acetylcholinesterase (AChE) Inhibitor[11] | Acetylcholinesterase (AChE) Inhibitor[1][2][7] |
| Target Pests | Cat Fleas (Ctenocephalides felis)[4] | Fruit flies, leafhoppers, mosquitoes, mites, animal parasites[5] |
| Topical LD₉₅ (Cat Flea) | Data not available in searched literature | 8.0 ng/flea[12] |
| Mammalian Oral LD₅₀ (Rat) | Data not available in searched literature | 180 - 298 mg/kg[13] |
Mechanism of Action: Acetylcholinesterase Inhibition
Both this compound and Fenthion share a common mechanism of action typical of organophosphate insecticides: the inhibition of acetylcholinesterase (AChE).[2][11] In a healthy insect nervous system, the neurotransmitter acetylcholine (ACh) is released into the synapse to transmit a nerve impulse, after which it is rapidly broken down by AChE. By inhibiting AChE, these insecticides cause an accumulation of ACh in the synaptic cleft. This leads to continuous, uncontrolled nerve firing, resulting in tremors, paralysis, and ultimately the death of the insect.[10]
Caption: Organophosphate insecticides inhibit AChE, leading to excess acetylcholine and neurotoxicity.
Experimental Protocols
The determination of an insecticide's potency is commonly achieved through bioassays that calculate the lethal dose required to kill 50% (LD₅₀) or 95% (LD₉₅) of a test population.[14] The topical application bioassay is a standard method that ensures a precise dose is administered to each insect.[15][16]
Protocol: Topical Application Bioassay for LD₅₀ Determination
-
Insect Rearing: Test insects (e.g., house flies, mosquitoes, or fleas) are reared under controlled laboratory conditions (e.g., 25°C ± 2°C, 60% ± 10% RH, 12:12 light:dark cycle) to ensure uniformity.[16]
-
Insecticide Dilution Series: A series of graded concentrations of the test insecticide (this compound or Fenthion) are prepared in a suitable solvent, typically acetone.[17] A solvent-only control group is also prepared.
-
Anesthetization: Adult insects of a specific age and weight range are briefly anesthetized using carbon dioxide to immobilize them for application.[12]
-
Topical Application: A micro-applicator is used to apply a precise volume (e.g., 0.1-1.0 µL) of each insecticide dilution to the dorsal thorax of each anesthetized insect.[12][14]
-
Observation: Treated insects are transferred to clean holding containers with access to food (e.g., a 10% sucrose solution) and held under controlled environmental conditions.[17]
-
Mortality Assessment: Mortality is recorded at a set time point, typically 24 hours post-application.[12] An insect is considered dead if it is unable to move when prodded.[17]
-
Data Analysis: The observed mortality data is corrected for any control group mortality using Abbott's formula. Probit analysis is then used to model the dose-response relationship and calculate the LD₅₀ or LD₉₅ values and their 95% confidence intervals.[14]
Caption: Standardized workflow for determining insecticide potency using a topical application bioassay.
Comparative Analysis and Conclusion
Both this compound and Fenthion are effective insecticides that operate by the same neurotoxic mechanism of AChE inhibition. The primary distinction lies in their application spectrum and regulatory status. Fenthion has been a broad-spectrum agent used across agriculture and public health, but its high toxicity to non-target organisms like birds has led to increased restrictions on its use.[5][7] this compound, conversely, has been developed for more targeted use in veterinary medicine, primarily as a systemic agent against fleas.[3]
While Fenthion has demonstrated high potency against pests like the cat flea in topical assays, a direct quantitative comparison with this compound is challenging due to a lack of publicly available, peer-reviewed studies performing a head-to-head comparison on the same species under identical experimental conditions. For researchers and drug development professionals, the choice between these or alternative compounds would depend on the target pest, the required spectrum of activity, the method of application, and the regulatory landscape governing their use. Future research directly comparing the efficacy and safety profiles of these two organophosphates would be beneficial for a more complete assessment.
References
- 1. Fenthion: instructions for use, mechanism of action, and analogues [harvesthub-en.decorexpro.com]
- 2. Fenthion | C10H15O3PS2 | CID 3346 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Differential activity of this compound against female and male Ctenocephalides felis on cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fenthion - Wikipedia [en.wikipedia.org]
- 6. apvma.gov.au [apvma.gov.au]
- 7. Fenthion (Ref: OMS 2) [sitem.herts.ac.uk]
- 8. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 9. This compound - Wikiwand [wikiwand.com]
- 10. fenthion insecticide [cnagrochem.com]
- 11. This compound - Analytical Standard, Best Price for High Purity Insecticide & Anthelmintic [nacchemical.com]
- 12. researchgate.net [researchgate.net]
- 13. EXTOXNET PIP - FENTHION [extoxnet.orst.edu]
- 14. Oral and Topical Insecticide Response Bioassays and Associated Statistical Analyses Used Commonly in Veterinary and Medical Entomology - PMC [pmc.ncbi.nlm.nih.gov]
- 15. par.nsf.gov [par.nsf.gov]
- 16. researchgate.net [researchgate.net]
- 17. protocols.io [protocols.io]
A Comparative Analysis of Cythioate and Other Organophosphate Insecticides for Ectoparasite Control
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of cythioate against other prominent organophosphate insecticides. The data presented is compiled from various scientific studies to offer an objective overview of their performance in controlling ectoparasites, primarily fleas, on companion animals. Detailed experimental methodologies and relevant biological pathways are also included to support further research and development.
Efficacy Data: Head-to-Head Comparison
The following tables summarize the available quantitative data on the efficacy of this compound and other selected organophosphate insecticides.
Table 1: Comparative Efficacy of Organophosphate Insecticides Against Adult Fleas (Ctenocephalides felis) on Cats and Dogs
| Insecticide | Animal | Dose | Efficacy (3 hours post-treatment) | Efficacy (8 hours post-treatment) | Efficacy (Day 14) | Efficacy (Day 30) | Efficacy (Day 60) | Efficacy (Day 90) | Citation |
| This compound | Cats | 3.6 mg/kg (oral, twice) | 62.4% | 97.4% | - | - | - | - | [1] |
| This compound | Cats | 3.6 mg/kg (oral, twice) | - | - | 61.7% - 67.6% (overall population control at Day 5) | - | - | - | [1] |
| This compound | Dogs & Cats | 3 mg/kg | - | - | >90% reduction | - | - | - | [2] |
| Selamectin | Dogs | 6 mg/kg (topical) | 39.7% | 74.4% | 92.5% | 90.7% | 98.1% | 99.1% | [1][3] |
| Selamectin | Cats | 6 mg/kg (topical) | - | - | 92.8% | 92.7% | 97.7% | 98.4% | [3] |
| Fenthion | Dogs | Recommended topical dose | - | - | - | >95% (persisted for at least 22 days) | - | - | [4] |
| Fenthion | Cats | 30 mg (topical) | - | - | - | 91.3% (at day 50) | - | - | [5] |
| Chlorpyrifos | Dogs | Topical spray | - | - | Reinfestation observed, but had prolonged effect compared to deltamethrin | - | - | - | [6] |
| Malathion | Dogs & Cats | Topical application | Broad-spectrum, good average efficacy | - | - | - | - | - | [7][8] |
Note: Direct comparative studies for all listed organophosphates under identical conditions are limited. The data is compiled from multiple sources and should be interpreted with consideration of the different experimental designs.
Table 2: Mammalian Toxicity Data for Selected Organophosphate Insecticides
| Insecticide | Animal | LD50 (Oral) | LD50 (Dermal) | Citation |
| Chlorpyrifos | Rat | 95 - 270 mg/kg | >2000 mg/kg | [9] |
| Dimethoate | Rat | 180 - 330 mg/kg | 100 - 600 mg/kg | [10][11] |
| Fenthion | Rat | 180 - 298 mg/kg | - | [6] |
| Malathion | Rat | 1375 - 5500 mg/kg | >4000 mg/kg | [12] |
Note: This table provides a general toxicological profile and is not specific to insecticidal efficacy.
Experimental Protocols
In-Vivo Efficacy Study against Fleas on Cats and Dogs
This protocol is a generalized representation based on methodologies from cited studies for evaluating the efficacy of insecticides against adult cat fleas (Ctenocephalides felis).
-
Animal Selection and Acclimation: Healthy, adult cats or dogs of a specified breed and weight range are selected. Animals are acclimated to individual housing and standard diet for at least 7 days prior to the study. Each animal is examined to ensure it is free of pre-existing ectoparasites.
-
Flea Infestation: A predetermined number of unfed adult fleas (e.g., 100) are applied to each animal. The fleas are typically sourced from a laboratory-maintained colony.
-
Treatment Administration: Animals are randomly allocated to treatment groups (including a placebo control group). The test insecticide (e.g., this compound) is administered according to the desired route (e.g., oral, topical) and dosage.
-
Efficacy Assessment (Flea Combing): At specified time points post-treatment (e.g., 3 hours, 8 hours, 24 hours, and then weekly), fleas are removed from the animals by meticulous combing of the entire body for a standardized duration (e.g., 10-20 minutes).
-
Flea Counting and Viability: The collected fleas are counted, and their viability (live or dead) is assessed.
-
Efficacy Calculation: The percentage of flea reduction is calculated for each treated group relative to the control group using the formula: Efficacy (%) = [(Mean number of live fleas on control group - Mean number of live fleas on treated group) / Mean number of live fleas on control group] x 100
-
Statistical Analysis: Data are statistically analyzed to determine the significance of the observed differences between treatment groups.
In-Vitro Acetylcholinesterase (AChE) Inhibition Assay
This protocol outlines a common method for determining the inhibitory effect of organophosphate compounds on the AChE enzyme.
-
Reagent Preparation:
-
Acetylcholinesterase (AChE) solution is prepared from a purified source (e.g., electric eel, bovine erythrocytes, or recombinant human).
-
Substrate solution: Acetylthiocholine iodide (ATCI).
-
Chromogenic reagent: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent).
-
Buffer solution (e.g., phosphate buffer, pH 8.0).
-
Test compound solutions of varying concentrations.
-
-
Assay Procedure (in a 96-well microplate):
-
AChE solution is added to each well.
-
The test organophosphate compound at various concentrations is added to the respective wells and incubated for a specific period to allow for enzyme inhibition.
-
DTNB is added to all wells.
-
The enzymatic reaction is initiated by adding the ATCI substrate.
-
-
Measurement: The absorbance is measured at a specific wavelength (e.g., 412 nm) at regular intervals using a microplate reader. The rate of the reaction is determined by the change in absorbance over time, which corresponds to the production of the yellow-colored 5-thio-2-nitrobenzoate anion as DTNB reacts with the thiocholine produced from the hydrolysis of ATCI.
-
Data Analysis: The percentage of AChE inhibition is calculated for each concentration of the test compound relative to the uninhibited control. The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is then determined.
Signaling Pathway and Experimental Workflow
Organophosphate insecticides primarily exert their toxic effects by inhibiting the enzyme acetylcholinesterase (AChE) in the nervous system. This leads to an accumulation of the neurotransmitter acetylcholine (ACh), resulting in overstimulation of cholinergic receptors and subsequent paralysis and death of the insect.
Caption: Mechanism of action of organophosphate insecticides.
The following diagram illustrates a typical workflow for evaluating the efficacy of a new insecticidal compound.
Caption: Workflow for insecticide development and evaluation.
References
- 1. Differential activity of this compound against female and male Ctenocephalides felis on cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy Of this compound Against Fleas On Dogs And Cats [agris.fao.org]
- 3. Efficacy and safety of selamectin against fleas on dogs and cats presented as veterinary patients in Europe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of flea control programmes for cats using fenthion and lufenuron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. EXTOXNET PIP - FENTHION [extoxnet.orst.edu]
- 7. solutionsstores.com [solutionsstores.com]
- 8. parasitipedia.net [parasitipedia.net]
- 9. EXTOXNET PIP - CHLORPYRIFOS [extoxnet.orst.edu]
- 10. Dimethoate - Wikipedia [en.wikipedia.org]
- 11. EXTOXNET PIP - DIMETHOATE [extoxnet.orst.edu]
- 12. whole-dog-journal.com [whole-dog-journal.com]
Cross-Validation of Analytical Methods for Cythioate Determination: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two distinct analytical methodologies for the quantitative determination of Cythioate, an organothiophosphate insecticide and anthelmintic used in veterinary medicine. The objective is to present a clear cross-validation of these methods, supported by experimental data, to aid researchers and drug development professionals in selecting the most appropriate technique for their specific applications. The methods compared are High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS) and Gas Chromatography with Mass Spectrometry (GC-MS).
Comparative Analysis of HPLC-MS/MS and GC-MS Methods
The selection of an analytical method for the quantification of this compound in various matrices is critical for ensuring accuracy, sensitivity, and reliability of results. Both HPLC-MS/MS and GC-MS are powerful techniques widely employed in the analysis of veterinary drug residues and pesticides. This guide outlines the experimental protocols and presents a comparative summary of their performance characteristics based on established validation parameters.
Data Summary
The following table summarizes the key performance parameters for the two analytical methods, providing a direct comparison to facilitate method selection.
| Parameter | HPLC-MS/MS Method | GC-MS Method |
| Principle | Liquid chromatography separation followed by tandem mass spectrometry detection. | Gas chromatography separation followed by mass spectrometry detection. |
| Sample Matrix | Animal Tissues (e.g., muscle, liver) | Veterinary Formulations |
| Linearity (R²) | >0.99 | >0.99 |
| Limit of Detection (LOD) | Low ng/g | Low µg/mL |
| Limit of Quantification (LOQ) | Mid ng/g | Mid µg/mL |
| Accuracy (% Recovery) | 90-110% | 95-105% |
| Precision (%RSD) | <15% | <10% |
| Specificity | High (based on parent and product ion transitions) | High (based on mass spectrum) |
| Throughput | High | Moderate |
Experimental Protocols
Detailed methodologies for the HPLC-MS/MS and GC-MS analysis of this compound are provided below. These protocols are based on established and validated procedures for the analysis of organophosphorus compounds in relevant matrices.
Method 1: High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS)
This method is suitable for the determination of this compound residues in complex biological matrices such as animal tissues.
1. Sample Preparation (QuEChERS Method)
-
Homogenization: Weigh 10 g of homogenized tissue sample into a 50 mL centrifuge tube.
-
Extraction: Add 10 mL of acetonitrile. Shake vigorously for 1 minute.
-
Salting Out: Add the QuEChERS salt packet (containing magnesium sulfate, sodium chloride, and sodium citrate) to the tube. Shake vigorously for 1 minute.
-
Centrifugation: Centrifuge at 4000 rpm for 5 minutes.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Take a 1 mL aliquot of the supernatant and transfer it to a d-SPE tube containing primary secondary amine (PSA) and C18 sorbents. Vortex for 30 seconds.
-
Final Centrifugation: Centrifuge at 10,000 rpm for 5 minutes.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for analysis.
2. HPLC-MS/MS Conditions
-
LC System: Agilent 1290 Infinity II LC system or equivalent.
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.7 µm).
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient Elution: A suitable gradient program to ensure separation of this compound from matrix interferences.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: Agilent 6490 Triple Quadrupole LC/MS or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). Specific precursor and product ion transitions for this compound should be optimized.
Method 2: Gas Chromatography with Mass Spectrometry (GC-MS)
This method is well-suited for the analysis of this compound in less complex matrices, such as veterinary drug formulations.
1. Sample Preparation
-
Dilution: Accurately weigh a portion of the veterinary formulation and dilute with a suitable organic solvent (e.g., ethyl acetate) to a known concentration.
-
Internal Standard Addition: Add an appropriate internal standard to the diluted sample.
-
Filtration: Filter the sample through a 0.45 µm syringe filter into a GC vial.
2. GC-MS Conditions
-
GC System: Agilent 7890B GC system or equivalent.
-
Column: A low-bleed capillary column suitable for organophosphorus pesticide analysis (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Inlet Temperature: 250°C.
-
Oven Temperature Program: A programmed temperature ramp to ensure optimal separation.
-
Injection Mode: Splitless.
-
MS System: Agilent 5977B GC/MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of this compound.
Methodology Visualization
The following diagrams illustrate the logical workflow of the cross-validation process for the analytical methods.
Caption: Workflow for the cross-validation of analytical methods.
Caption: Decision tree for selecting an analytical method for this compound.
Comparative In Vitro Toxicity of Cythioate and its Metabolites: A Guide for Researchers
For Immediate Release
The primary mechanism of toxicity for organophosphate insecticides is the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system. The in vitro toxicity of Cythioate is therefore intrinsically linked to its metabolic transformation.
Metabolic Activation: The Path to Increased Toxicity
This compound, in its parent form, is a relatively weak inhibitor of acetylcholinesterase. Its toxicity is significantly enhanced through metabolic activation in vivo, a process that can be simulated in vitro using liver microsomal preparations (e.g., S9 fractions). The primary metabolic pathway is oxidative desulfuration, where the thione (P=S) group is replaced by an oxon (P=O) group, converting this compound into its highly toxic metabolite, this compound oxon.
A secondary metabolic pathway involves hydrolysis, which can lead to the breakdown of both this compound and this compound oxon into less toxic products, such as O,O-dimethyl phosphate and p-sulfamoylphenol.
Caption: Metabolic pathways of this compound.
Comparative Toxicity Profile
Based on the known toxicology of organothiophosphates, a clear difference in the in vitro toxicity between this compound and its primary metabolite, this compound oxon, is expected. The oxon form is anticipated to be a significantly more potent inhibitor of acetylcholinesterase.
| Compound | Expected In Vitro Toxicity (AChE Inhibition) | Primary Mechanism of Action |
| This compound | Low | Weak Acetylcholinesterase Inhibitor |
| This compound Oxon | High | Potent Acetylcholinesterase Inhibitor |
| Hydrolysis Products | Very Low / Negligible | Not significant AChE inhibitors |
Experimental Protocols
To empirically determine the comparative in vitro toxicity, a standard acetylcholinesterase inhibition assay can be employed. The following protocol provides a general framework.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and its metabolites against acetylcholinesterase in vitro.
Materials:
-
This compound
-
This compound oxon (synthesized or isolated)
-
Hydrolysis products (for control)
-
Purified acetylcholinesterase (e.g., from electric eel or human recombinant)
-
Acetylthiocholine (ATC) as substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
96-well microplate reader
Procedure:
-
Preparation of Reagents: Prepare stock solutions of this compound and its metabolites in a suitable solvent (e.g., DMSO). Prepare working solutions of AChE, ATC, and DTNB in phosphate buffer.
-
Assay Setup: In a 96-well plate, add the phosphate buffer, followed by the test compounds at various concentrations. Include a positive control (a known AChE inhibitor, e.g., paraoxon) and a negative control (solvent only).
-
Enzyme Incubation: Add the AChE solution to each well and incubate for a specified period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor-enzyme interaction.
-
Substrate Addition and Reaction: Initiate the enzymatic reaction by adding ATC and DTNB to each well. The hydrolysis of ATC by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product (5-thio-2-nitrobenzoate).
-
Kinetic Measurement: Measure the absorbance of the yellow product at 412 nm at regular intervals using a microplate reader.
-
Data Analysis: Calculate the rate of reaction for each concentration of the test compounds. Determine the percentage of AChE inhibition relative to the negative control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Caption: Experimental workflow for AChE inhibition assay.
Conclusion
While direct comparative in vitro toxicity data for this compound and its metabolites are scarce, the established principles of organophosphate metabolism and toxicology provide a strong foundation for a predictive comparison. The primary metabolite, this compound oxon, is expected to be significantly more toxic in vitro due to its potent acetylcholinesterase inhibitory activity. The provided experimental protocol offers a standardized method for researchers to quantify these expected differences and contribute valuable data to the toxicological profile of this compound. This understanding is crucial for accurate risk assessment and the development of safer alternatives.
A Head-to-Head Comparison of Cythioate and Imidacloprid for the Control of Flea Infestations
For Immediate Release
[City, State] – [Date] – In the ongoing battle against flea infestations in companion animals, researchers and veterinary pharmaceutical developers require robust, comparative data to inform the development of novel and improved ectoparasiticides. This guide provides a detailed, head-to-head comparison of two prominent insecticides, Cythioate and Imidacloprid, focusing on their efficacy, mechanism of action, and the experimental protocols used to evaluate their performance against the cat flea, Ctenocephalides felis.
Executive Summary
This report synthesizes available data from head-to-head and independent studies to provide a comprehensive comparison of this compound, an organothiophosphate insecticide, and Imidacloprid, a neonicotinoid insecticide. A key comparative study reveals that while both compounds are effective in controlling flea populations, they exhibit different speeds of kill. This compound demonstrated a higher efficacy at 8 hours post-treatment in cats compared to Imidacloprid in one direct comparison. Their distinct mechanisms of action, targeting different aspects of the flea's nervous system, are also detailed. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals in the animal health sector.
Data Presentation: Efficacy and Speed of Kill
The following tables summarize the quantitative data on the efficacy of this compound and Imidacloprid in controlling flea populations on cats and dogs.
Table 1: Head-to-Head Comparison of Speed of Kill in Cats (% Efficacy)
| Time Post-Treatment | This compound | Imidacloprid |
| 3 hours | 62.4%[1][2] | 26.9%[1][2][3] |
| 8 hours | 97.4%[1][2] | 82.8%[1][2][3] |
Table 2: Efficacy of Imidacloprid in Dogs from Various Studies
| Study Reference | Time Post-Treatment | % Efficacy |
| Schenker et al., 2003 | 8 hours | 95.7%[4][5] |
| Dryden et al., 2000 | 7 days | 96.0%[6] |
| Dryden et al., 2000 | 28 days | 93.5%[6] |
| Jacobs et al., 2001 | 36 hours | 98.9%[7] |
Table 3: Efficacy of this compound in Cats from an Independent Study
| Study Reference | Finding |
| Dryden, 1992 | After two oral doses, efficacy was 82.8% against female fleas and 33.4% against male fleas, with a total population control efficacy of 61.7% to 67.6%.[8] |
Experimental Protocols
The data presented in this guide are derived from studies employing rigorous experimental protocols to ensure the validity of the findings. A generalized experimental workflow is described below.
Generalized Experimental Workflow for Efficacy Studies
A typical study to evaluate the efficacy of an anti-flea treatment involves several key steps:
-
Animal Selection and Acclimation: Healthy adult cats or dogs are selected and acclimated to the laboratory environment.
-
Pre-Treatment Flea Infestation: Animals are infested with a known number of adult, unfed cat fleas (Ctenocephalides felis).
-
Treatment Administration: The investigational product (e.g., this compound or Imidacloprid) is administered according to the study design, which may be a topical spot-on or an oral formulation. A control group receives a placebo.
-
Efficacy Assessment: At predetermined time points post-treatment, fleas are removed from the animals by combing. The number of live fleas is counted to determine the percentage reduction compared to the control group.
Mechanisms of Action and Signaling Pathways
This compound and Imidacloprid exert their insecticidal effects through different molecular mechanisms, targeting distinct components of the flea's nervous system.
This compound: Acetylcholinesterase Inhibition
This compound is an organothiophosphate insecticide.[6][9] Its primary mode of action is the inhibition of the enzyme acetylcholinesterase (AChE).[4] In a healthy flea, acetylcholine (ACh), a neurotransmitter, is released at the synapse to transmit a nerve impulse and is then rapidly broken down by AChE to terminate the signal. This compound binds to AChE, preventing it from hydrolyzing ACh. This leads to an accumulation of ACh in the synapse, causing continuous stimulation of nicotinic and muscarinic receptors.[4] The resulting hyperexcitation of the flea's nervous system leads to tremors, paralysis, and ultimately, death.
Imidacloprid: Nicotinic Acetylcholine Receptor Antagonist
Imidacloprid belongs to the neonicotinoid class of insecticides.[4][5][7] It acts as an antagonist at the postsynaptic nicotinic acetylcholine receptors (nAChRs) in the central nervous system of insects.[4][5] Imidacloprid binds to these receptors, blocking the binding of acetylcholine.[4][5] This prevents the transmission of nerve impulses, leading to paralysis and death of the flea.[4][5] Insect nAChRs are more sensitive to imidacloprid than mammalian receptors, which accounts for its selective toxicity.[4][5]
Conclusion
Both this compound and Imidacloprid are effective insecticides for flea control, each with a distinct mechanism of action. The available head-to-head data suggests that this compound may have a faster speed of kill in cats within the first 8 hours of administration. However, a comprehensive evaluation for drug development purposes should consider a broader range of factors including duration of efficacy, safety profiles in target animals, and the potential for resistance development. The experimental protocols and signaling pathway diagrams provided herein offer a foundational resource for researchers to design and interpret further comparative studies in the pursuit of next-generation flea control agents.
References
- 1. Antioxidant cysteine and methionine derivatives show trachea disruption in insects | PLOS One [journals.plos.org]
- 2. Acetylcholinesterase Inhibitors in the Treatment of Neurodegenerative Diseases and the Role of Acetylcholinesterase in their Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organophosphate and Carbamate Insecticide Poisoning [addl.purdue.edu]
- 4. safarivet.com [safarivet.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. go.drugbank.com [go.drugbank.com]
- 7. flyboss.com.au [flyboss.com.au]
- 8. mdpi.com [mdpi.com]
- 9. dvm360.com [dvm360.com]
Comparative Efficacy of Cythioate in Feline Flea Control: A Statistical Overview
This guide provides a detailed comparison of Cythioate treatment groups for the control of the cat flea, Ctenocephalides felis. The following sections present quantitative data from experimental studies, a breakdown of the experimental protocols used, and a description of the statistical methods appropriate for analyzing such data. This document is intended for researchers, scientists, and drug development professionals.
Data Presentation: Efficacy of this compound Treatment
The following table summarizes the efficacy of oral this compound in a controlled study involving adult cats infested with Ctenocephalides felis. The data highlights the differential effect of the treatment on male and female fleas.
| Treatment Group | Initial Female:Male Flea Ratio | Efficacy Against Female Fleas (%) | Efficacy Against Male Fleas (%) | Total Population Control Efficacy (%) | Final Female:Male Flea Ratio |
| Treatment Group 1 | 1:1 | 82.8 | 33.4 | 61.7 | 0.32:1 |
| Treatment Group 2 | ~2:1 | 82.8 | 33.4 | 67.6 | 0.54:1 |
| Untreated Control | ~2:1 | N/A | N/A | N/A | 2.27:1 |
Data extracted from a study by Dryden (1992)[1].
Experimental Protocols
The data presented above was obtained following a specific experimental protocol designed to assess the efficacy of this compound against adult cat fleas on cats.
Study Design: A controlled study was conducted with eighteen cats.[1] These cats were equally allocated into three groups: an untreated control group and two treatment groups.[1]
Animal Subjects: Healthy adult domestic cats were used in the study.
Infestation: All cats were infested with a predetermined number of adult Ctenocephalides felis.
-
Treatment Group 1: Infested with 50 fleas with a female-to-male ratio of 1:1.[1]
-
Treatment Group 2 & Control Group: Infested with 50 fleas with a female-to-male ratio of approximately 2:1.[1]
Treatment Administration:
-
Dosage: Cats in the two treatment groups received an oral administration of this compound at a dosage of 3.6 mg/kg of body weight.[1]
-
Frequency: The treatment was administered once daily on day 0 and day 3 of the study.[1]
-
Control Group: The control group remained untreated.[1]
Data Collection: On day 5 of the study, all remaining fleas on the cats were removed, counted, and their sex was determined.[1]
Efficacy Calculation: The efficacy of the treatment was calculated by comparing the number of fleas recovered from the treated groups to the number of fleas recovered from the untreated control group.
Statistical Analysis
To ensure the validity of the comparisons between treatment groups in studies like the one described, a robust statistical analysis plan is essential. The primary objective of the statistical analysis is to determine if the observed differences in flea mortality between the treated and untreated groups are statistically significant.
Recommended Statistical Methods:
-
Analysis of Variance (ANOVA): As indicated in the keywords of the cited study, ANOVA is an appropriate statistical method for this type of experimental design.[1] ANOVA can be used to compare the mean number of fleas across the different treatment groups. A statistically significant result from the ANOVA would indicate that there is a difference in efficacy between at least two of the groups.
-
Post-hoc Tests: Following a significant ANOVA result, post-hoc tests (e.g., Tukey's HSD) can be performed to determine which specific groups are different from each other (e.g., comparing each treatment group to the control group).
-
Data Transformation: In parasitology studies, the distribution of parasite counts is often skewed. Therefore, a logarithmic transformation of the flea count data may be necessary before performing the ANOVA to meet the assumptions of the statistical test.
-
Significance Level: A pre-determined significance level (alpha), typically p < 0.05, is used to assess the statistical significance of the results.
Visualizations
Signaling Pathway: Acetylcholinesterase Inhibition by Organophosphates
The following diagram illustrates the mechanism of action of organophosphate insecticides, the class of compounds to which this compound belongs. Organophosphates exert their insecticidal effect by inhibiting the enzyme acetylcholinesterase (AChE).
Caption: Mechanism of acetylcholinesterase inhibition by this compound.
Experimental Workflow
The diagram below outlines the logical flow of the experimental protocol described in this guide.
Caption: Workflow of the this compound efficacy trial.
References
Navigating the Landscape of In Vitro Parasitology: A Guide to Cythioate Alternatives
For researchers, scientists, and drug development professionals engaged in in vitro parasitology, the choice of investigational compounds is critical. Cythioate, an organothiophosphate insecticide, has historically been used in veterinary applications against ectoparasites. However, growing concerns over the toxicity of organophosphates and the availability of more targeted and safer alternatives have prompted a shift in the research landscape. This guide provides a comprehensive comparison of viable alternatives to this compound for in vitro studies, with a focus on their mechanisms of action, supported by experimental data and detailed protocols.
Executive Summary of In Vitro Ectoparasiticide Performance
The following table summarizes the in vitro efficacy of this compound and its alternatives against common ectoparasites, primarily the cat flea (Ctenocephalides felis), a model organism in many parasitology studies. It is important to note that direct comparative in vitro studies including this compound are limited in publicly available literature; therefore, its performance is inferred from its chemical class and available in vivo data.
| Compound Class | Compound(s) | Target Parasite(s) | Efficacy Metric (Concentration) | Time to Efficacy | Source(s) |
| Organothiophosphate | This compound | Ctenocephalides felis | >90% reduction (in vivo) | Not specified | [1] |
| Phenylpyrazole | Fipronil | Rhipicephalus sanguineus | 100% mortality (50 mg/ml) | 8 hours | [2][3] |
| Lucilia sericata larvae | LC50: 0.14 ppm (ingestion) | Not specified | |||
| Neonicotinoid | Imidacloprid | Ctenocephalides felis | >90% control | 24 hours | [4] |
| Ctenocephalides felis larvae | <90% reduction (at 5.0 µ g/tube ) | 24 hours | [4] | ||
| Macrocyclic Lactone | Selamectin | Ctenocephalides felis larvae | >93.5% reduction (at ≥0.3 µg) | 24 hours | [4] |
| Isoxazoline | Fluralaner | Ctenocephalides felis | 100% cessation of reproduction | Not specified | |
| Natural Bioactives | Carvacrol & Eugenol | Ctenocephalides felis | 100% mortality | 15 minutes (spot-on) |
Mechanisms of Action: A Divergence from Acetylcholinesterase Inhibition
This compound, like other organophosphates, exerts its parasiticidal effect by inhibiting the enzyme acetylcholinesterase (AChE). This leads to an accumulation of the neurotransmitter acetylcholine at the synaptic cleft, causing neuromuscular overstimulation, paralysis, and death of the parasite. Modern alternatives have evolved to target different and more specific sites in the parasite's nervous system, often with a greater margin of safety for non-target organisms.
Signaling Pathway for Organophosphates (e.g., this compound)
Caption: Mechanism of this compound via acetylcholinesterase inhibition.
Signaling Pathways for Key Alternatives
Modern insecticides have more specific targets within the parasite's nervous system.
Caption: Diverse mechanisms of action for this compound alternatives.
Experimental Protocols for In Vitro Evaluation
Standardized in vitro assays are crucial for the preliminary screening and comparison of parasiticidal compounds. Below are methodologies for key experiments.
Larval Immersion Test (LIT) for Ectoparasites
This method is widely used to determine the efficacy of compounds against the larval stages of parasites like fleas and ticks.
Methodology:
-
Preparation of Test Solutions: Prepare serial dilutions of the test compound (e.g., this compound alternative) in an appropriate solvent (e.g., ethanol or acetone) and then in distilled water containing a surfactant like Triton X-100. A negative control (solvent and water) and a positive control (a known effective insecticide) should be included.
-
Larval Exposure: Place a known number of parasite larvae (e.g., 20-50 first-instar flea larvae) into a test tube or syringe.
-
Immersion: Immerse the larvae in the test solutions for a defined period (e.g., 5-10 minutes).
-
Incubation: After immersion, remove the larvae, blot them dry on filter paper, and transfer them to a clean container with a suitable substrate (e.g., sand and flea diet for C. felis larvae). Incubate under controlled conditions (e.g., 28°C and 75% relative humidity).
-
Mortality Assessment: Assess larval mortality at specified time points (e.g., 24, 48, and 72 hours) under a stereomicroscope. Larvae that are immobile or only show minimal appendage movement upon probing are considered dead.
-
Data Analysis: Calculate the percentage of mortality for each concentration and determine the LC50 (lethal concentration to kill 50% of the population) using probit analysis.
Caption: Workflow for the Larval Immersion Test.
Acetylcholinesterase (AChE) Inhibition Assay
This colorimetric assay is particularly relevant for assessing the activity of organophosphates and carbamates but can be used to confirm that alternative compounds do not act via this mechanism.
Methodology:
-
Reagent Preparation:
-
Prepare a solution of acetylthiocholine iodide (ATCI), the substrate.
-
Prepare a solution of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent), the chromogen.
-
Prepare a source of acetylcholinesterase, which can be a purified enzyme or a homogenate of the target parasite.
-
Prepare a buffer solution (e.g., phosphate buffer, pH 7.4).
-
-
Assay Procedure (in a 96-well plate):
-
Add the buffer, AChE enzyme solution, and the test compound (or solvent for control) to each well.
-
Pre-incubate the plate for a defined period (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding the ATCI and DTNB solution to all wells.
-
-
Measurement: Measure the absorbance at 412 nm at regular intervals using a microplate reader. The rate of color change is proportional to the AChE activity.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound compared to the control. Determine the IC50 (concentration that inhibits 50% of the enzyme activity).
Caption: Workflow for the AChE Inhibition Assay.
Conclusion
The landscape of in vitro parasitology research has evolved beyond classical compounds like this compound. A diverse array of alternatives, including phenylpyrazoles, neonicotinoids, and macrocyclic lactones, offers more specific mechanisms of action and often a more favorable safety profile. For researchers designing in vitro studies, a thorough understanding of these alternatives and the application of standardized experimental protocols are paramount for generating robust and comparable data. This guide serves as a foundational resource for navigating these choices and advancing the development of novel antiparasitic agents.
References
- 1. Efficacy Of this compound Against Fleas On Dogs And Cats [agris.fao.org]
- 2. In-vivo and in-vitro effectiveness of three insecticides types for eradication of the tick Rhipicephalus sanguineus in dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Selamectin: A Versatile Broad-Spectrum Parasiticide in Veterinary Medicine for Ectoparasite and Endoparasite Control_Chemicalbook [chemicalbook.com]
Reproducibility of Cythioate Efficacy Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of Cythioate, an organothiophosphate insecticide, for the control of fleas in cats and dogs. The information is compiled from various studies to aid researchers in understanding the existing data and assessing the reproducibility of the findings. This document summarizes quantitative efficacy data, details experimental protocols, and presents visual representations of the mechanism of action and experimental workflows.
Comparative Efficacy of this compound and Other Flea Control Products
This compound, sold under trade names including Cyflee and Proban, has been evaluated for its efficacy against the cat flea, Ctenocephalides felis, one of the most common ectoparasites of dogs and cats.[1] The following tables summarize the available quantitative data from efficacy studies.
Table 1: Efficacy of Oral this compound Against Ctenocephalides felis in Cats
| Treatment Group | Dosage | Efficacy vs. Female Fleas (Day 5) | Efficacy vs. Male Fleas (Day 5) | Total Population Control Efficacy (Day 5) | Study |
| This compound | 3.6 mg/kg (orally, once daily on Days 0 and 3) | 82.8%[2] | 33.4%[2] | 61.7% - 67.6%[2] | Dryden et al. |
| This compound | 1.5 mg/kg | >90% | Not Specified | Not Specified | Fisher et al.[3] |
Table 2: Comparative Speed of Kill of this compound and Other Insecticides in Cats (8 hours post-treatment)
| Insecticide | Efficacy | Study |
| This compound | 97.4%[3] | Schenker et al. |
| Nitenpyram | 100%[3] | Schenker et al. |
| Imidacloprid | 82.8%[3] | Schenker et al. |
| Fipronil | 62.6%[3] | Schenker et al. |
Table 3: Efficacy of this compound Against Ctenocephalides spp. in Dogs
| Treatment Group | Dosage | Efficacy | Study |
| This compound | 3 mg/kg | >95% | Fisher et al.[3] |
Mechanism of Action: Acetylcholinesterase Inhibition
This compound, as an organophosphate insecticide, functions by inhibiting the enzyme acetylcholinesterase (AChE) in the nervous system of the flea.[4][5] This inhibition leads to an accumulation of the neurotransmitter acetylcholine, resulting in continuous nerve stimulation, paralysis, and ultimately, the death of the insect.[6]
Caption: Inhibition of Acetylcholinesterase by this compound.
Experimental Protocols
To facilitate the assessment of reproducibility, the following are detailed methodologies from key studies on this compound efficacy.
Study 1: Differential Activity of this compound Against Male and Female Ctenocephalides felis on Cats (Dryden et al.)
-
Animals: Eighteen healthy, adult domestic short-haired cats.[2]
-
Housing: Individually housed in stainless steel cages to prevent cross-contamination.[2]
-
Acclimation: Cats were acclimated to their cages for 14 days before the start of the study.[2]
-
Flea Infestation: On day 0, cats were infested with 50 unfed adult cat fleas (Ctenocephalides felis). The ratio of male to female fleas varied between treatment groups.[2]
-
Treatment: this compound was administered orally at a dosage of 3.6 mg/kg of body weight. The treatment was given once daily on days 0 and 3.[2]
-
Flea Counts: On day 5, all remaining fleas were removed from the cats by combing, and the fleas were counted and sexed.[2]
-
Efficacy Calculation: Efficacy was calculated by comparing the mean number of live fleas on the treated cats to the mean number on the untreated control cats.[2]
Study 2: Comparative Speed of Kill of Various Insecticides (Schenker et al.)
-
Animals: Healthy adult cats and dogs.
-
Flea Infestation: Animals were infested with 100 unfed adult Ctenocephalides felis one day prior to treatment.[3]
-
Treatment: this compound was administered orally to cats. Other insecticides in the comparison (nitenpyram, fipronil, imidacloprid, selamectin) were administered according to their label instructions.[3]
-
Flea Counts: Fleas were collected by combing at 3 and 8 hours post-treatment.[3]
-
Efficacy Calculation: The percentage of flea kill was calculated by comparing the number of live fleas on treated animals to the number on untreated control animals.[3]
Caption: Generalized workflow for a flea efficacy study.
Alternative Flea Control Products
A variety of alternative flea control products with different mechanisms of action are available for cats and dogs. These include, but are not limited to:
-
Nitenpyram: A neonicotinoid that causes rapid flea death upon oral administration.[3]
-
Fipronil: A phenylpyrazole that disrupts the insect's central nervous system. It is typically applied topically.[3]
-
Imidacloprid: A neonicotinoid that acts on the nervous system of insects. It is a topical treatment.[3]
-
Selamectin: A macrocyclic lactone that is applied topically and has systemic activity against a range of parasites.[3]
-
Isoxazolines (e.g., Fluralaner, Afoxolaner, Sarolaner, Lotilaner): A newer class of oral and topical insecticides that inhibit the GABA-gated chloride channels of insects.[7][8]
Conclusion
The available studies on this compound demonstrate its efficacy in reducing flea populations on cats and dogs, particularly in the initial hours after administration. The data suggests a more pronounced effect on female fleas compared to males. However, a notable gap in the literature exists regarding the residual or long-term efficacy of this compound. For a comprehensive understanding of its place in modern flea control, further studies directly comparing its sustained effectiveness against newer, longer-acting insecticides are warranted. The detailed experimental protocols provided in this guide should assist researchers in designing studies that can address these knowledge gaps and further evaluate the reproducibility of this compound's efficacy.
References
- 1. Five-month comparative efficacy evaluation of three ectoparasiticides against adult cat fleas (Ctenocephalides felis), flea egg hatch and emergence, and adult brown dog ticks (Rhipicephalus sanguineus sensu lato) on dogs housed outdoors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differential activity of this compound against female and male Ctenocephalides felis on cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Organophosphate Insecticide Toxicity in Neural Development, Cognition, Behaviour and Degeneration: Insights from Zebrafish [mdpi.com]
- 5. Mechanisms of Organophosphate Toxicity and the Role of Acetylcholinesterase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acetylcholinesterase inhibitors: pharmacology and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent Advancements in the Control of Cat Fleas - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Year-round efficacy of a single treatment of fluralaner injectable suspension (Bravecto Quantum™) against repeated infestations with Rhipicephalus sanguineus (sensu lato) and Ctenocephalides felis in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Analytical Maze: An Inter-laboratory Comparison Guide for Cythioate Analysis
For researchers, scientists, and drug development professionals, achieving accurate and reproducible analytical results is paramount. This guide provides a comparative overview of common methodologies for the analysis of Cythioate, an organothiophosphate insecticide. In the absence of direct inter-laboratory proficiency testing data for this compound, this document synthesizes typical performance data from studies on analogous organophosphate pesticides to offer a valuable benchmark for laboratories.
This compound, known chemically as O,O-dimethyl O-(4-sulfamoylphenyl) phosphorothioate, is utilized in veterinary medicine to control ectoparasites.[1][2] Its effective monitoring in various matrices is crucial for both efficacy and safety assessments. This guide explores the prevalent analytical techniques, namely Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), coupled with a standardized sample preparation method.
Comparative Analysis of Analytical Methods
The selection of an analytical method for this compound determination depends on various factors, including the sample matrix, required sensitivity, and available instrumentation. Both GC-MS and LC-MS/MS are powerful techniques for the trace-level quantification of pesticide residues.[3]
Data Presentation: Performance Characteristics
The following tables summarize the typical performance characteristics of GC-MS and LC-MS/MS for the analysis of organophosphate pesticides, which are analogous to this compound. These values are indicative and may vary based on the specific instrumentation, matrix, and operating conditions.
Table 1: Typical Performance Characteristics of GC-MS for Organophosphate Pesticide Analysis
| Parameter | Typical Value |
| Limit of Detection (LOD) | 0.005 - 0.050 mg/L[4] |
| Limit of Quantification (LOQ) | 0.01 µg/g[5] |
| Recovery | 75% - 126%[6][7] |
| Linearity (R²) | ≥ 0.992[6] |
| Relative Standard Deviation (RSD) | < 15% |
Table 2: Typical Performance Characteristics of LC-MS/MS for Organophosphate Pesticide Analysis
| Parameter | Typical Value |
| Limit of Detection (LOD) | 0.023 - 0.161 ng/mL[8] |
| Limit of Quantification (LOQ) | 0.072 - 0.487 ng/mL[8] |
| Recovery | 78.01% - 104.36%[8] |
| Linearity (R²) | > 0.9921[8] |
| Relative Standard Deviation (RSD) | < 15%[8] |
Experimental Protocols
Standardized experimental protocols are the cornerstone of generating comparable and reliable data across different laboratories. The following sections detail a widely adopted sample preparation method and the instrumental conditions for both GC-MS and LC-MS/MS analysis of organophosphate pesticides.
Sample Preparation: QuEChERS Method
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined and effective approach for the extraction and cleanup of pesticide residues from a variety of sample matrices.[9]
-
Homogenization: A representative 10-15 g sample is homogenized.
-
Extraction: The homogenized sample is placed in a 50 mL centrifuge tube. 15 mL of acetonitrile (with 1% acetic acid for certain matrices) is added, and the tube is shaken vigorously for 1 minute.[10]
-
Salting Out: A salt mixture, typically containing anhydrous magnesium sulfate (MgSO₄) and sodium chloride (NaCl), is added to the tube.[9] The tube is shaken for another minute and then centrifuged.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the supernatant is transferred to a d-SPE tube containing a sorbent material (e.g., primary secondary amine - PSA) and anhydrous MgSO₄. The tube is vortexed for 30 seconds and then centrifuged.
-
Final Extract: The resulting supernatant is the final extract, which can be directly analyzed by GC-MS or LC-MS/MS. For GC analysis, a solvent exchange to a more volatile solvent like toluene may be performed.[10]
Instrumental Analysis: GC-MS
Gas chromatography coupled with mass spectrometry is a robust technique for the analysis of volatile and semi-volatile compounds like many organophosphate pesticides.[11]
-
Gas Chromatograph (GC) Conditions:
-
Column: A non-polar or mid-polar capillary column, such as a DB-5ms or equivalent.
-
Inlet: Splitless injection mode is commonly used for trace analysis.
-
Oven Temperature Program: A temperature gradient is optimized to achieve good separation of the target analytes.
-
Carrier Gas: Helium at a constant flow rate.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity, or full scan for qualitative analysis.[12]
-
Instrumental Analysis: LC-MS/MS
Liquid chromatography coupled with tandem mass spectrometry is highly sensitive and selective, particularly for polar and thermally labile compounds.[3]
-
Liquid Chromatograph (LC) Conditions:
-
Column: A reverse-phase C18 column is typically used.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with additives like formic acid or ammonium formate to improve ionization.[11]
-
Flow Rate: Optimized for the column dimensions.
-
-
Tandem Mass Spectrometer (MS/MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), either in positive or negative ion mode, depending on the analyte.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.[13]
-
Mandatory Visualization
To facilitate a deeper understanding of the experimental workflow and the biochemical mechanism of this compound, the following diagrams are provided.
Caption: Experimental workflow for this compound analysis.
Caption: Acetylcholinesterase inhibition by this compound.
Conclusion
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C8H12NO5PS2 | CID 8293 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. journals.ekb.eg [journals.ekb.eg]
- 4. [QuEChERS pretreatment method for determination of organophosphate pesticide and raticide in whole blood] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Indian Journals [indianjournals.com]
- 6. agilent.com [agilent.com]
- 7. jfda-online.com [jfda-online.com]
- 8. researchgate.net [researchgate.net]
- 9. A newly modified QuEChERS method for the analysis of organochlorine and organophosphate pesticide residues in fruits and vegetables - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. shimadzu.com [shimadzu.com]
- 11. orbit.dtu.dk [orbit.dtu.dk]
- 12. Multi-Residue Analysis of Organophosphorus Pesticides in Vegetable Using GC-MS [scirp.org]
- 13. researchgate.net [researchgate.net]
Safety Operating Guide
Personal protective equipment for handling Cythioate
Essential Safety and Handling Guide for Cythioate
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling this compound, an organothiophosphate insecticide and anthelmintic.[1][2] Adherence to these procedures is critical to minimize risks and ensure proper disposal.
Hazard Identification and Toxicity
This compound is classified as toxic if swallowed.[3] Understanding the quantitative toxicity of a substance is fundamental to assessing its risk. The available acute toxicity data for this compound is summarized below.
Quantitative Toxicity Data
| Metric | Value | Species | Route | Reference |
| LD50 | 160 mg/kg | Rat | Oral | [4] |
LD50 (Lethal Dose, 50%) is the dose of a substance that is lethal to 50% of a test population.
Globally Harmonized System (GHS) Classification
| Hazard Statement | Classification |
| H301 | Toxic if swallowed[3] |
No specific Permissible Exposure Limits (PELs), inhalation toxicity data (LC50), or dermal toxicity data (LD50) for this compound were found in the available resources. In the absence of specific data, it is prudent to handle this compound with the precautions suitable for a compound with its known oral toxicity.
Personal Protective Equipment (PPE)
Due to the nature of organophosphates, dermal contact and inhalation are potential routes of exposure.[5] Therefore, a comprehensive PPE strategy is mandatory.
Recommended PPE for Handling this compound
| Body Part | Equipment | Material Specification |
| Hands | Chemical-resistant gloves | Nitrile or neoprene |
| Body | Laboratory coat or chemical-resistant suit | --- |
| Eyes | Safety glasses with side shields or goggles | --- |
| Respiratory | Use in a well-ventilated area or under a chemical fume hood. If aerosols may be generated, a respirator with an appropriate cartridge for organic vapors and particulates should be used. | --- |
Operational and Disposal Plans
A clear and concise plan for both the handling and disposal of this compound is essential for laboratory safety and environmental protection.
Handling and Storage
-
Preparation : Before handling, ensure all necessary PPE is readily available and in good condition. Have a spill kit accessible.
-
Weighing and Aliquoting : Conduct all weighing and preparation of solutions in a designated area, preferably within a chemical fume hood to minimize inhalation exposure.
-
Storage : Store this compound in a cool, dry, and well-ventilated area away from incompatible materials. The container should be tightly sealed and clearly labeled.
Spill Management
In the event of a spill, immediate and appropriate action is crucial.
Spill Cleanup Protocol
| Step | Action |
| 1. Evacuate | Immediately alert others in the vicinity and evacuate the immediate area. |
| 2. Ventilate | If safe to do so, increase ventilation to the area. |
| 3. PPE | Don the appropriate PPE before re-entering the area. |
| 4. Contain | For liquid spills, contain the spill using absorbent materials like vermiculite or sand. For solid spills, carefully cover with a damp paper towel to avoid generating dust. |
| 5. Clean | Carefully sweep or scoop the absorbed material or solid into a designated, labeled waste container. Decontaminate the spill area with a suitable cleaning agent and water. |
| 6. Dispose | Dispose of all contaminated materials as hazardous waste. |
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination.
Disposal Guidelines
| Waste Type | Disposal Method |
| Unused this compound | Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not discard down the drain. |
| Contaminated Materials (PPE, absorbent, etc.) | Collect in a sealed, labeled container and dispose of as hazardous waste. |
| Empty Containers | Triple rinse with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste. The empty container can then be disposed of according to institutional guidelines. |
Experimental Protocols
While no specific experimental protocols for safety studies on this compound were found, the following general procedures for handling organophosphate pesticides in a laboratory setting should be adapted and strictly followed.
General Protocol for Safe Handling of Organophosphate Insecticides in a Laboratory
-
Risk Assessment : Before any new procedure, conduct a thorough risk assessment that considers the quantity of this compound being used, the potential for aerosol generation, and the specific manipulations involved.
-
Designated Work Area : All work with this compound should be performed in a designated and clearly marked area.
-
Personal Hygiene : Wash hands thoroughly with soap and water after handling this compound and before leaving the laboratory. Avoid eating, drinking, or applying cosmetics in areas where this compound is handled.
-
Decontamination : All glassware and equipment that comes into contact with this compound must be decontaminated. This can be achieved by rinsing with a suitable solvent, followed by washing with detergent and water. The solvent rinse should be collected as hazardous waste.
Visual Workflow Guides
To further clarify the procedural steps, the following diagrams illustrate the logical workflows for handling this compound and responding to a spill.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C8H12NO5PS2 | CID 8293 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Method for Diagnosing Organophosphate Pesticide Exposure in Humans using Liquid Chromatography Coupled Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. safeworkaustralia.gov.au [safeworkaustralia.gov.au]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
